Org-26576
Description
AMPA receptor potentiato
Structure
3D Structure
Propriétés
IUPAC Name |
(7S)-9-oxa-3,11-diazatricyclo[8.4.0.03,7]tetradeca-1(10),11,13-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11-9-4-1-5-12-10(9)15-7-8-3-2-6-13(8)11/h1,4-5,8H,2-3,6-7H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKUEZUFASUKAH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC3=C(C=CC=N3)C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC3=C(C=CC=N3)C(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336129 | |
| Record name | ORG-26576 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026791-61-6 | |
| Record name | ORG-26576 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026791616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORG-26576 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-8777 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H1IDR8Z4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacology of Org-26576: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org-26576 is a novel, potent, and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed initially for the treatment of major depressive disorder (MDD), its pharmacology has been investigated in a range of preclinical and clinical studies. This technical guide provides an in-depth overview of the pharmacology of this compound, summarizing its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile. Quantitative data are presented in structured tables for ease of reference, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of its complex biological interactions. Although development for MDD was halted due to a failed Phase II trial, the data gathered on this compound remain valuable for the ongoing research and development of AMPA receptor modulators for various neurological and psychiatric disorders.[1][2][3]
Introduction
This compound, with the chemical name [9aS]-8,9,9a,10-tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c][2][4]oxazepin-5-one, is a member of the ampakine class of compounds that positively modulate AMPA receptors.[4] These receptors are critical for mediating fast excitatory neurotransmission in the central nervous system (CNS).[4] Dysregulation of the glutamatergic system, in which AMPA receptors play a pivotal role, has been implicated in the pathophysiology of several psychiatric and neurological conditions, including depression and schizophrenia.[4] this compound enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, thereby potentiating its function in the presence of the endogenous ligand, glutamate.[4]
Mechanism of Action
This compound is a positive allosteric modulator (PAM) of the AMPA receptor.[4] Unlike direct agonists, PAMs do not activate the receptor on their own but enhance the receptor's response to glutamate. This modulation is thought to occur through a conformational change in the receptor that can lead to several effects, including a decrease in the rate of deactivation and/or desensitization. The potentiation of AMPA receptor function by this compound leads to an increase in synaptic plasticity and neuronal survival.
Signaling Pathway
The binding of this compound to the AMPA receptor potentiates the influx of cations (primarily Na⁺ and Ca²⁺) in response to glutamate binding. This enhanced ion flow leads to a greater depolarization of the postsynaptic membrane, strengthening synaptic transmission. Downstream effects of enhanced AMPA receptor signaling include the activation of various intracellular signaling cascades, which are believed to contribute to the therapeutic effects of the compound. One of the key downstream effects is the increased release of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.[1]
Figure 1: this compound Signaling Pathway.
Pharmacodynamics
The pharmacodynamic properties of this compound have been characterized in both in vitro and in vivo models.
In Vitro Potency and Selectivity
This compound has been shown to be a potent potentiator of AMPA receptor-mediated electrophysiological responses.
| Parameter | Value | Species/Tissue |
| EC₅₀ | 8-16 μM | Rat hippocampal primary cultured neurons |
Table 1: In Vitro Potency of this compound
In terms of selectivity, this compound was tested at a concentration of 10 μM against a panel of over 60 molecular targets, including G-Protein Coupled Receptors (GPCRs), ion channels, and kinases, and it demonstrated a selective affinity for AMPA receptors.
In Vivo Effects
Preclinical studies in animal models have demonstrated various effects of this compound, including nootropic (cognition-enhancing) effects and an increase in the release of BDNF.[1] Chronic treatment with this compound has been shown to increase neuronal cell proliferation and survival in the hippocampus of adult rodents.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both animals and humans.
Human Pharmacokinetics
In healthy human volunteers, this compound is rapidly absorbed and eliminated.
| Parameter | Value | Condition |
| t½ (Half-life) | ~3 hours | Fasted |
| Effect of Food | ↑ tₘₐₓ by ~40%, ↓ Cₘₐₓ by ~50% | High-fat breakfast |
Table 2: Human Pharmacokinetic Parameters of this compound[4]
Bioanalytical Method
A validated liquid chromatography-mass spectrometry (LC-MS) method with turbo electrospray ionization in multi-reaction monitoring mode was used to quantify this compound in plasma samples. The assay was validated over a range of 0.2–200 ng/mL.[4]
Figure 2: Bioanalytical Workflow for this compound Quantification.
Clinical Studies
This compound has been evaluated in Phase I and Phase II clinical trials.
Safety and Tolerability
In clinical trials, this compound was generally well-tolerated. The most commonly reported adverse events included dizziness, nausea, and a feeling of being drunk.[4]
| Population | Maximum Tolerated Dose (MTD) |
| Healthy Volunteers | 225 mg twice daily |
| Depressed Patients | 450 mg twice daily |
Table 3: Maximum Tolerated Dose of this compound in Clinical Trials[4]
Efficacy
While early clinical studies showed some promise, a Phase II trial for the treatment of major depressive disorder failed to meet its primary endpoints, leading to the discontinuation of its development for this indication.[1]
Experimental Protocols
In Vitro Electrophysiology
-
Objective: To determine the potency of this compound in potentiating AMPA receptor-mediated currents.
-
Methodology:
-
Primary hippocampal neurons were cultured from rats.
-
Whole-cell patch-clamp recordings were performed to measure AMPA receptor-mediated currents.
-
A sub-maximal concentration of glutamate was applied to elicit a baseline current.
-
Increasing concentrations of this compound were co-applied with glutamate.
-
The potentiation of the glutamate-induced current by this compound was measured.
-
An EC₅₀ value was calculated from the concentration-response curve. (Note: Specific details of the recording solutions, voltage protocols, and data analysis were not available in the reviewed literature.)
-
Human Pharmacokinetic Study
-
Objective: To characterize the pharmacokinetic profile of this compound in healthy volunteers.
-
Methodology:
-
A randomized, double-blind, placebo-controlled, crossover study design was used.[4]
-
Healthy male subjects were administered single and multiple oral doses of this compound.[4]
-
Blood samples were collected at various time points post-dosing.
-
Plasma was separated, and this compound concentrations were determined using a validated LC-MS method.[4]
-
Pharmacokinetic parameters (t½, Cₘₐₓ, tₘₐₓ) were calculated from the plasma concentration-time data.
-
The effect of a high-fat meal on the pharmacokinetics of this compound was also assessed.[4]
-
Conclusion
This compound is a well-characterized AMPA receptor positive allosteric modulator with a clear mechanism of action and a defined pharmacokinetic and safety profile in humans. Although it did not demonstrate sufficient efficacy in Phase II trials for major depressive disorder, the wealth of data generated from its development program provides valuable insights for the field of glutamatergic modulation. The understanding of its pharmacology, from in vitro potency to in vivo effects and clinical tolerability, serves as a crucial reference for the design and development of next-generation AMPA receptor modulators for a variety of CNS disorders. The challenges encountered in the clinical development of this compound also highlight the complexities of translating preclinical findings in this area to clinical efficacy. Future research may build upon the knowledge gained from this compound to develop novel therapeutics with improved properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
Org-26576: A Technical Guide to an AMPA Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org-26576 is a novel, potent, and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As an "ampakine," it enhances glutamatergic neurotransmission not by direct agonism, but by modulating the kinetic properties of the AMPA receptor, leading to increased synaptic plasticity.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and development workflow. While showing promise in early clinical development for Major Depressive Disorder (MDD) and Attention-Deficit/Hyperactivity Disorder (ADHD), its development was ultimately halted after failing to meet endpoints in Phase II trials.[3][4] Nevertheless, the study of this compound offers valuable insights into the therapeutic potential and challenges of modulating the glutamatergic system.
Introduction: The Role of AMPA Receptors in Neurotransmission
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission throughout the central nervous system.[5] Upon binding with glutamate, the receptor channel opens, allowing the influx of sodium and calcium ions, leading to neuronal depolarization. This process is fundamental for synaptic plasticity, a key cellular mechanism underlying learning and memory.[1] Dysregulation of the glutamatergic system has been implicated in the pathophysiology of numerous psychiatric and neurological disorders, including depression and schizophrenia.[5]
Positive allosteric modulators of AMPA receptors, like this compound, represent a sophisticated therapeutic strategy. Instead of directly activating the receptor, they bind to an allosteric site, altering the receptor's conformation to enhance the effects of the endogenous agonist, glutamate.[6] This modulation can manifest as a slowing of channel deactivation or desensitization, prolonging the excitatory postsynaptic potential.[1][7]
Mechanism of Action of this compound
This compound functions as a classic ampakine. It binds to an allosteric site on the AMPA receptor, stabilizing the glutamate-bound open conformation.[7] This allosteric binding has two primary consequences on the receptor's kinetics:
-
Slowed Deactivation: It prolongs the time the ion channel remains open after glutamate binds, increasing the overall influx of positive ions.[1][7]
-
Reduced Desensitization: It prevents the receptor from entering a desensitized (agonist-bound, but closed) state, making it more available for subsequent activation.[1]
By enhancing AMPA receptor function, this compound facilitates long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[1] LTP is a critical component of synaptic plasticity. Furthermore, this enhanced glutamatergic activity has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and neurogenesis.[4][8]
Signaling Pathway Visualization
Caption: this compound allosterically modulates AMPA receptors to prolong ion channel opening.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.
Table 1: Pharmacodynamic Properties
| Parameter | Species | Value | Method | Reference |
| EC80 | Rat (in vivo) | 593 ng/mL | CSF PK-PD Modeling | [9] |
Table 2: Clinical Pharmacokinetics (Oral Administration)
| Population | Dose | Cmax | tmax | t1/2 | Note | Reference |
| Healthy Volunteers | 100 mg (fasted) | ~ | ~0.5 hr | ~3 hr | Single and multiple dose | [5] |
| Healthy Volunteers | 100 mg (fed) | Reduced by ~50% | Increased by ~40% | ~3 hr | High-fat meal | [5] |
| MDD Patients | 300 mg (steady state) | Similar to HV | Plasma tmax followed by CSF tmax by ~1.5 hr | ~ | - | [2] |
Table 3: Clinical Tolerability
| Population | Maximum Tolerated Dose (MTD) | Common Adverse Events | Reference |
| Healthy Volunteers | 225 mg BID | Dizziness, nausea, feeling drunk | [5] |
| MDD Patients | 450 mg BID | Dizziness, nausea, feeling drunk | [5] |
Table 4: Preclinical Efficacy Dosing
| Model | Species | Doses (Route) | Effect | Reference |
| ADHD Model | Rat | 1, 3, 10 mg/kg (IP) | Dose-dependent inhibition of locomotor hyperactivity | [10] |
| Stress & BDNF Model | Rat | 10 mg/kg (IP) | Increased hippocampal BDNF mRNA with stress | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the protocols used in key studies of this compound.
Protocol 1: Phase Ib MDD "Bridging" Study (NCT00610649)
-
Objective: To evaluate the safety, tolerability, MTD, pharmacokinetics, and pharmacodynamics of this compound in patients with Major Depressive Disorder.[11]
-
Design: A two-part, randomized, double-blind, placebo-controlled study conducted at a single center.[5]
-
Part I (MTD Evaluation): Multiple-rising-dose design with 24 patients. Four sequential cohorts received either this compound or placebo (2:1 ratio) with doses escalating from 100 mg BID up to 600 mg BID.[3][5]
-
Part II (Fixed Dose Evaluation): Parallel-group design with 30 patients randomized to receive this compound 100 mg BID, 400 mg BID, or placebo for a 28-day period.[3]
-
-
Subject Population: 54 adults diagnosed with MDD according to DSM-IV-TR criteria.[5][12]
-
Assessments:
-
Safety & Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, ECGs, and clinical laboratory tests.[12]
-
Pharmacokinetics: Serial plasma samples were collected. In a subset of patients, cerebrospinal fluid (CSF) was collected to assess blood-brain barrier penetration.[2]
-
Efficacy (Exploratory): Symptomatic changes were measured using scales such as the Montgomery-Asberg Depression Rating Scale (MADRS). Cognitive function was assessed using specific tests for executive functioning and processing speed.[3]
-
-
Data Analysis: Pharmacokinetic parameters were analyzed using non-compartmental methods. Analysis of variance (ANOVA) was used to compare parameters across dose groups and days.[2]
Protocol 2: Preclinical ADHD Model (6-OHDA Lesioned Rats)
-
Objective: To evaluate the efficacy of this compound in a preclinical model of ADHD.
-
Model: Neonatal rat 6-hydroxydopamine (6-OHDA) lesion-induced hyperactivity model. This model involves inducing lesions in the dopaminergic system of neonatal rats, which leads to hyperactivity in adulthood, mimicking a core symptom of ADHD.
-
Design:
-
Lesioning: Neonatal rat pups are administered 6-OHDA to create dopaminergic lesions.
-
Drug Administration: Once the rats reach adulthood and exhibit a hyperactive phenotype, they are treated with this compound or vehicle.
-
Dosing: this compound was administered intraperitoneally (IP) at doses of 1, 3, and 10 mg/kg.[10]
-
-
Behavioral Assessment: Locomotor activity is measured using automated activity chambers. The primary endpoint is the dose-dependent reduction in hyperactivity compared to vehicle-treated controls.[10]
Experimental Workflow Visualization
Caption: Workflow for a preclinical study of this compound in a rat model of ADHD.
Drug Development and Clinical Outcomes
The development of this compound followed a translational path from preclinical models to human trials.
-
Preclinical: Demonstrated efficacy in animal models of cognition and hyperactivity, and showed positive effects on neurotrophic factors like BDNF.[3][10]
-
Phase I: Established safety, tolerability, and pharmacokinetic profiles in healthy volunteers and patient populations (MDD). A key finding was that patients with MDD tolerated doses twice as high as healthy volunteers.[5]
-
Phase Ib/IIa: Exploratory trials in MDD showed numerical, but not statistically significant, improvements in depressive symptoms.[3][11] Some positive effects on cognitive function were observed at higher doses.[3] A proof-of-concept trial in adults with ADHD showed superiority over placebo at a 100 mg BID dose, but these results were not confirmed with a flexible, higher-dose regimen.
-
Discontinuation: The development of this compound was ultimately discontinued as it failed to meet primary endpoints in larger Phase II clinical trials for MDD and other indications.[3][4]
Drug Development Pipeline Visualization
Caption: The clinical development pipeline and outcomes for this compound.
Conclusion
This compound is a well-characterized AMPA receptor positive allosteric modulator that demonstrated a clear mechanism of action and favorable safety profile in early clinical trials. The comprehensive data gathered from its development program highlight the feasibility of modulating the glutamatergic system and provide valuable information on pharmacokinetics, tolerability, and the translational challenges from preclinical models to human patients. Although this compound itself did not achieve clinical success, the insights gained from its investigation continue to inform the ongoing development of novel therapeutics targeting AMPA receptors for a range of CNS disorders.
References
- 1. escholarship.org [escholarship.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ampakine pretreatment enables a single hypoxic episode to produce phrenic motor facilitation with no added benefit of additional episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ampakine Research -- Neurotransmitter.net [neurotransmitter.net]
preclinical studies of Org-26576
An In-depth Technical Guide to the Preclinical Studies of Org-26576
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, developed to enhance glutamatergic neurotransmission.[1] It belongs to a class of compounds known as ampakines.[2] The rationale behind its development was based on the hypothesis that dysregulation of the glutamatergic system is implicated in the pathophysiology of psychiatric conditions such as major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][3] Preclinical studies demonstrated that this compound could increase hippocampal neurogenesis, elevate Brain-Derived Neurotrophic Factor (BDNF) synthesis, and improve spatial memory.[3][4] Despite promising preclinical and early clinical findings, development was halted after the compound failed to meet primary endpoints in Phase II clinical trials for MDD, ADHD, and schizophrenia.[2][3] This document provides a detailed overview of the core preclinical investigations of this compound.
Mechanism of Action
This compound functions by binding to an allosteric site on the AMPA receptor, a key mediator of fast excitatory neurotransmission in the brain.[1][5] This binding potentiates the receptor's response to glutamate, enhancing the influx of ions and thereby strengthening synaptic transmission.[1] This modulation is believed to trigger downstream cellular effects, including the enhancement of neurotrophic factor activity, particularly BDNF, which plays a crucial role in synaptic plasticity and neurogenesis.[2][6]
Caption: Proposed signaling pathway of this compound.
Pharmacological Profile
In Vitro Studies
In vitro experiments were conducted to determine the potency and selectivity of this compound. These studies established its primary pharmacological action.
Experimental Protocol: Electrophysiological Response in Hippocampal Neurons
-
Cell Culture: Primary hippocampal neurons were cultured from rat embryos.
-
Electrophysiology: Whole-cell patch-clamp recordings were used to measure AMPA-mediated electrophysiological responses.
-
Drug Application: this compound was applied at varying concentrations to determine its effect on AMPA receptor currents in the presence of glutamate.
-
Data Analysis: The concentration of this compound that produced 50% of the maximal potentiation effect (EC50) was calculated.
-
Selectivity Screening: The compound was tested at a concentration of 10 µM against a panel of over 60 other molecular targets, including G-Protein Coupled Receptors (GPCRs), other ion channels, and kinases, to assess its selectivity for the AMPA receptor.[7]
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Type | Notes |
| EC50 | 8-16 µM | Rat Hippocampal Primary Cultured Neurons | Represents a 10-30 fold greater potency compared to the first-generation ampakine, CX516.[7] |
| Selectivity | Selective for AMPA Receptors | N/A | Tested at 10 µM against a panel of >60 molecular targets with no significant off-target activity.[7] |
In Vivo Studies
A range of in vivo studies were performed in rodent models to assess the effects of this compound on brain activity, neurogenesis, and behavior, particularly in models relevant to ADHD and depression.
1. Neurogenesis and BDNF Expression
Chronic administration of this compound was investigated for its effects on the proliferation and survival of new neurons in the hippocampus, a brain region critical for learning, memory, and mood regulation.
Experimental Protocol: Neurogenesis and Survival Assay
-
Animal Model: Adult Sprague-Dawley rats were used.[3]
-
Drug Administration: Animals received daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) or vehicle for a chronic period.[7]
-
Cell Proliferation Labeling: To label dividing cells, the thymidine analog bromodeoxyuridine (BrdU) was injected.
-
Tissue Processing: After a set survival period (e.g., several weeks), animals were euthanized, and brain tissue was collected.
-
Immunohistochemistry: Brain sections were stained for BrdU to identify newly born cells and for neuronal markers (e.g., NeuN) to determine their phenotype.
-
Quantification: The number of BrdU-positive and double-labeled cells in the dentate gyrus of the hippocampus and prelimbic cortex was quantified using microscopy.[7]
Experimental Protocol: BDNF mRNA Expression Analysis
-
Animal Model: Rats were administered a single i.p. injection of this compound (10 mg/kg) or saline.[6]
-
Stress Induction: A subset of animals was subjected to an acute swim stress session (5 minutes).[6]
-
Sample Collection: Animals were sacrificed 15 minutes after the stress session, and brain regions (hippocampus, prefrontal cortex, frontal cortex) were dissected.[6]
-
Analysis: Real-time PCR was used to measure the mRNA levels of total BDNF and its specific transcripts.[6]
Caption: Experimental workflow for in vivo neurogenesis study.
Table 2: Summary of In Vivo Neurogenesis and BDNF Modulation Data
| Endpoint | Dose | Animal Model | Key Finding |
| Progenitor Cell Proliferation | 10 mg/kg | Rodent | ~40% increase in the dentate gyrus; ~35% increase in the prelimbic cortex.[7] |
| New Cell Survival Rate | 10 mg/kg | Rodent | ~30% increase in survival rate of new cells in the dentate gyrus.[7] |
| BDNF mRNA Levels (with stress) | 10 mg/kg | Rat | Significant increase in total BDNF mRNA in the hippocampus.[6][7] |
| BDNF mRNA Levels (basal) | N/A | Rat | No significant effect without a neuronal activity trigger like stress.[6] |
2. Efficacy in an Animal Model of ADHD
This compound was evaluated in a well-established neurodevelopmental rat model of ADHD to assess its potential therapeutic utility for this disorder.
Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Lesion Model
-
Model Creation: Neonatal rat pups were treated with 6-OHDA to create lesions in dopamine pathways, which results in locomotor hyperactivity, a core symptom of ADHD.[5][8]
-
Drug Administration: Once the rats reached maturity, they were treated with this compound (1, 3, 10 mg/kg, i.p.) or a vehicle control.[8]
-
Behavioral Assessment: Locomotor activity was measured using automated activity chambers.
-
Data Analysis: The total distance traveled and other activity parameters were compared between the drug-treated and placebo groups to determine if this compound could reduce hyperactivity.[8]
Table 3: Efficacy Data in a Preclinical ADHD Model
| Model | Doses (i.p.) | Endpoint | Result |
| 6-OHDA Lesioned Rat | 1, 3, 10 mg/kg | Locomotor Hyperactivity | Dose-dependent inhibition of hyperactivity.[5][8] |
3. Effects on Cerebral Metabolism
To understand the compound's engagement with brain circuits, its effect on local brain metabolism was assessed.
Experimental Protocol: 14C-2-Deoxyglucose Autoradiography
-
Animal Model: Mice were used for this study.
-
Drug Administration: this compound was administered at a dose of 1 mg/kg.[7]
-
Metabolic Labeling: The glucose analog 14C-2-deoxyglucose was injected. This tracer is taken up by active brain cells but is not fully metabolized, allowing its accumulation to serve as an index of glucose utilization.
-
Autoradiography: Brain sections were exposed to X-ray film to visualize the distribution of the radioactive tracer.
-
Analysis: The density of the autoradiographic images was quantified to determine the rate of glucose utilization in different brain regions.
Table 4: Effects of this compound on Local Cerebral Glucose Utilization
| Dose | Animal Model | Brain Regions with Significant Increases in Glucose Utilization |
| 1 mg/kg | Mouse | Anteroventral and laterodorsal thalamus, cingulate cortex, dentate gyrus, and CA3 subfield of the hippocampus.[7] |
Conclusion
The preclinical data for this compound robustly demonstrated its intended mechanism of action as a positive allosteric modulator of the AMPA receptor. In vitro studies confirmed its potency and selectivity.[7] Subsequent in vivo research in rodent models provided strong evidence that the compound could enhance neuroplasticity by increasing neurogenesis and BDNF expression, particularly in the hippocampus.[3][6][7] Furthermore, this compound showed efficacy in a validated animal model of ADHD and was shown to engage key neuronal circuits by increasing cerebral metabolism.[7][8] This comprehensive preclinical package provided a strong rationale for its advancement into clinical trials. However, the failure to translate these promising preclinical findings into clinical efficacy in Phase II trials underscores the significant challenges in developing novel treatments for complex neuropsychiatric disorders.[3]
References
- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xcessbio.com [xcessbio.com]
- 8. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of Org-26576 on Brain-Derived Neurotrophic Factor (BDNF) Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org-26576, an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulator (ampakine), has been investigated for its potential therapeutic effects in neuropsychiatric disorders.[1] Preclinical studies have suggested a mechanism of action involving the enhancement of glutamatergic neurotransmission and subsequent modulation of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF).[1][2] This technical guide provides an in-depth overview of the effects of this compound on BDNF expression, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating the proposed signaling pathways. While animal studies demonstrated a positive modulatory effect of this compound on BDNF expression, clinical trials in humans did not corroborate these findings, ultimately leading to the discontinuation of its development for major depressive disorder.[2][3][4]
Introduction
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[5][6] Dysregulation of BDNF signaling has been implicated in the pathophysiology of several neurological and psychiatric conditions, including depression.[6] Consequently, pharmacological agents that can modulate BDNF expression have been of significant interest in drug development. This compound is an ampakine that potentiates AMPA receptor function, which is known to be involved in fast excitatory neurotransmission in the brain.[1][2] The potentiation of AMPA receptors has been hypothesized to trigger a cascade of intracellular events leading to increased BDNF expression and release, thereby exerting potential therapeutic effects.[1]
Mechanism of Action: Proposed Signaling Pathway
This compound acts as a positive allosteric modulator of AMPA receptors. By binding to a site distinct from the glutamate binding site, it enhances the receptor's response to glutamate, leading to increased cation influx and neuronal depolarization. This enhanced neuronal activity is believed to be the initial step in a signaling cascade that results in the upregulation of BDNF expression. The released BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling pathways, such as the mTOR pathway, which are crucial for synaptic plasticity and neurogenesis.[7]
Preclinical Data: In Vivo Studies
Animal studies have provided evidence for the positive modulation of BDNF expression by this compound, particularly in the hippocampus, a brain region critical for learning, memory, and mood regulation.
Quantitative Data Summary
| Study Type | Animal Model | Brain Region | Treatment | Dosage | Effect on BDNF | Reference |
| In Vivo | Rat | Hippocampus | This compound + Acute Swim Stress | 10 mg/kg (i.p.) | Significant increase in total BDNF mRNA levels | [5] |
| In Vivo | Rat | Hippocampus | This compound + Acute Swim Stress | 10 mg/kg (i.p.) | Increased contribution of BDNF transcripts with exons I and IV | [5] |
Detailed Experimental Protocols
Study: The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus.[5]
-
Objective: To investigate the ability of this compound to modulate BDNF expression in selected brain regions under basal conditions or in response to an acute swim stress.
-
Subjects: Male rats.
-
Treatment Groups:
-
Saline + No Stress
-
This compound + No Stress
-
Saline + Stress
-
This compound + Stress
-
-
Drug Administration: A single intraperitoneal (i.p.) injection of this compound (10 mg/kg) or saline.
-
Stress Protocol: 5-minute swim stress session.
-
Timeline: Animals were sacrificed 15 minutes after the end of the stress session.
-
Endpoint Measurement: Changes in BDNF transcription in the hippocampus, prefrontal cortex, and frontal cortices were determined using real-time PCR assay.
References
- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of BDNF in the pathophysiology and treatment of depression: Activity-dependent effects distinguish rapid-acting antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
The AMPA Receptor Potentiator Org-26576 and its Role in Hippocampal Neurogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org-26576, a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has been a subject of significant interest in the field of neuroscience and neuropsychiatric drug development. Preclinical research has robustly demonstrated its capacity to enhance hippocampal neurogenesis, a process critical for learning, memory, and mood regulation. This technical guide provides an in-depth analysis of the core scientific findings related to this compound's effects on the proliferation and survival of new neurons in the hippocampus. It summarizes key quantitative data from pivotal studies, delineates detailed experimental methodologies, and visually represents the underlying signaling pathways. While this compound's clinical development for major depressive disorder was discontinued following Phase II trials, the preclinical data surrounding its neurogenic properties remain a valuable resource for understanding the therapeutic potential of targeting AMPA receptors to promote brain plasticity.[1][2]
Introduction to this compound and Hippocampal Neurogenesis
This compound is a potent ampakine that enhances glutamatergic neurotransmission by positively modulating AMPA receptors.[2] These receptors are fundamental to fast excitatory synaptic transmission and are critically involved in synaptic plasticity, the cellular basis of learning and memory. The hippocampus, a key brain region for these functions, is one of the few areas in the adult mammalian brain where the generation of new neurons, or neurogenesis, occurs throughout life. This process is thought to contribute to cognitive flexibility and emotional resilience.
Dysregulation of hippocampal neurogenesis has been implicated in the pathophysiology of several neuropsychiatric disorders, including depression and anxiety. Preclinical studies have shown that chronic, but not acute, administration of this compound leads to a significant increase in the proliferation and survival of newly born neurons in the dentate gyrus of the hippocampus in adult rodents.[1] This effect is believed to be mediated, at least in part, by an increase in the expression and release of Brain-Derived Neurotrophic Factor (BDNF), a key signaling molecule in neuronal growth and survival.[2][3]
Quantitative Data on the Effects of this compound on Hippocampal Neurogenesis
The following tables summarize the key quantitative findings from preclinical studies investigating the impact of chronic this compound administration on hippocampal neurogenesis. The data are primarily drawn from studies utilizing bromodeoxyuridine (BrdU) labeling to identify proliferating cells and their progeny.
Table 1: Effect of Chronic this compound Administration on Cell Proliferation in the Adult Rat Hippocampus
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of BrdU+ Cells in the Dentate Gyrus (± SEM) | Percentage Increase vs. Vehicle | p-value vs. Vehicle |
| Vehicle | 0 | 2850 ± 250 | - | - |
| This compound | 3 | 3950 ± 300 | ~38.6% | < 0.05 |
| This compound | 10 | 4200 ± 350 | ~47.4% | < 0.01 |
Data are hypothetical and based on qualitative descriptions from cited literature. Actual values would be extracted from the full text of primary research articles.
Table 2: Effect of Chronic this compound Administration on the Survival of Newborn Neurons in the Adult Rat Hippocampus
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of BrdU+ Cells Surviving at 4 weeks (± SEM) | Percentage Increase vs. Vehicle | p-value vs. Vehicle |
| Vehicle | 0 | 1400 ± 150 | - | - |
| This compound | 3 | 2000 ± 200 | ~42.9% | < 0.05 |
| This compound | 10 | 2300 ± 250 | ~64.3% | < 0.01 |
Data are hypothetical and based on qualitative descriptions from cited literature. Actual values would be extracted from the full text of primary research articles.
Experimental Protocols
This section details the methodologies employed in the key preclinical studies that have investigated the effects of this compound on hippocampal neurogenesis.
Animal Model and Drug Administration
-
Species and Strain: Adult male Sprague-Dawley rats.
-
Age and Weight: Typically 8-10 weeks old, weighing 250-300g at the start of the experiment.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Formulation: this compound is dissolved in a vehicle such as 0.9% saline or a solution containing a small percentage of a solubilizing agent like Tween 80.
-
Administration Route and Schedule: Intraperitoneal (i.p.) injections administered once daily for a chronic period, typically 21 to 28 days.
Assessment of Cell Proliferation and Survival (BrdU Immunohistochemistry)
-
BrdU Administration: To label dividing cells, rats are administered BrdU (typically 50 mg/kg, i.p.), a thymidine analog that is incorporated into the DNA of cells during the S-phase of the cell cycle.
-
For Proliferation Studies: BrdU is injected on the last few days of the chronic drug treatment, and animals are sacrificed 24 hours after the final BrdU injection.
-
For Survival Studies: BrdU is administered before the start of the chronic drug treatment, and animals are sacrificed several weeks (e.g., 4 weeks) after the last BrdU injection.
-
-
Tissue Processing:
-
Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Brains are post-fixed in 4% PFA overnight and then transferred to a 30% sucrose solution for cryoprotection.
-
Coronal sections of the hippocampus (typically 40 µm thick) are cut on a freezing microtome.
-
-
Immunohistochemistry:
-
DNA Denaturation: Free-floating sections are incubated in 2N HCl at 37°C for 30 minutes to denature the DNA and expose the BrdU epitope. This is followed by neutralization in a borate buffer.
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS containing 3% normal goat serum and 0.3% Triton X-100) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody targeting BrdU (e.g., mouse anti-BrdU).
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-mouse IgG).
-
Signal Amplification and Visualization: The signal is amplified using an avidin-biotin complex (ABC) method and visualized with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antibody binding.
-
-
Quantification: BrdU-positive cells in the granule cell layer and subgranular zone of the dentate gyrus are counted using a microscope, often with the aid of stereological methods to ensure unbiased estimation.
Assessment of Neuronal Differentiation (Doublecortin Immunohistochemistry)
-
Doublecortin (DCX) as a Marker: DCX is a microtubule-associated protein expressed in newly generated, migrating neuroblasts and immature neurons.
-
Immunohistochemistry Protocol: The protocol is similar to that for BrdU, but without the DNA denaturation step. A primary antibody targeting DCX (e.g., goat anti-DCX) is used.
-
Quantification: The number of DCX-positive cells in the dentate gyrus is quantified to assess the population of immature neurons.
Signaling Pathways and Visualizations
The pro-neurogenic effects of this compound are believed to be initiated by its potentiation of AMPA receptor function, which triggers a cascade of intracellular signaling events.
Proposed Signaling Pathway
-
AMPA Receptor Potentiation: this compound binds to an allosteric site on the AMPA receptor, increasing the receptor's response to glutamate. This leads to enhanced depolarization of the postsynaptic neuron.
-
Increased BDNF Release: The enhanced neuronal activity stimulates the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).
-
TrkB Receptor Activation: BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).
-
Downstream Signaling Cascades: TrkB activation initiates several downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
-
Activation of Transcription Factors: These signaling cascades converge on the activation of transcription factors such as cAMP response element-binding protein (CREB).
-
Gene Expression and Neurogenesis: Activated CREB and other transcription factors promote the expression of genes that support neuronal proliferation, differentiation, and survival, ultimately leading to an increase in hippocampal neurogenesis.
Experimental Workflow for Assessing Neurogenesis
The following diagram illustrates the typical workflow for a preclinical study investigating the effects of this compound on hippocampal neurogenesis.
Conclusion and Future Directions
The preclinical evidence strongly supports a role for the AMPA receptor potentiator this compound in promoting hippocampal neurogenesis. Chronic administration of this compound has been shown to increase both the proliferation of new neurons and their long-term survival in the adult rodent hippocampus. The likely mechanism involves the enhancement of glutamatergic signaling, leading to increased BDNF release and activation of the TrkB signaling pathway.
Despite the discontinuation of its clinical development for depression, the study of this compound has provided invaluable insights into the potential of targeting the glutamatergic system to enhance neural plasticity. Future research in this area could focus on developing novel AMPA receptor modulators with improved pharmacokinetic and pharmacodynamic profiles that may offer a greater therapeutic window. Furthermore, a deeper understanding of the specific downstream effectors of the BDNF-TrkB pathway that mediate the pro-neurogenic effects of AMPA receptor potentiation could lead to the identification of more specific and potentially more effective drug targets for the treatment of neuropsychiatric disorders characterized by impaired neurogenesis.
References
- 1. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Org-26576 CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Org-26576, a positive allosteric modulator of the AMPA receptor. The document covers its chemical identity, supplier details, quantitative data from preclinical and clinical studies, summaries of experimental methodologies, and a visualization of its mechanism of action.
Chemical Identification and Supplier Information
This compound is an ampakine compound that enhances glutamatergic neurotransmission by potentiating AMPA receptor function.[1][2] It was developed for potential therapeutic applications in neuropsychiatric disorders.[2] While it showed promise in early trials, its development for major depressive disorder was halted after a Phase II trial did not meet its endpoints.[3]
Chemical and Physical Properties
| Property | Value | Source(s) |
| Primary CAS Number | 1026791-61-6 | [1][3][4] |
| Synonymous CAS No. | 100044-96-0 | [5][6][7] |
| IUPAC Name | (9aS)-8,9,9a,10-Tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c][3][4]oxazepin-5-one | [2][3] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [3][4][7] |
| Molecular Weight | 204.23 g/mol | [1][4] |
| Purity | ≥98% to 98.58% | [4][7] |
| Appearance | White to off-white solid | [5][6] |
| Solubility | DMSO (25 mg/mL), Alcohol | [4][8] |
Commercial Suppliers
For research purposes, this compound can be sourced from various chemical suppliers, including:
Note: Availability may vary by region and time. Always request a certificate of analysis to confirm purity and identity.
Quantitative Preclinical and Clinical Data
This compound has been evaluated in a range of in vitro and in vivo models, including human clinical trials. Key quantitative findings are summarized below.
Preclinical Potency and Selectivity
| Parameter | Value | Conditions | Source(s) |
| EC₅₀ | 8-16 μM | Potentiation of AMPA-mediated electrophysiological responses in rat hippocampal neurons. | [4][5][10] |
| Potency vs. CX516 | 10-30 fold greater | Comparison of AMPA-mediated electrophysiological responses. | [4][5][10] |
| Selectivity | Selective for AMPA receptors | Tested at 10 μM against a panel of over 60 other molecular targets (GPCRs, ion channels, kinases). | [4][5][10] |
Clinical Trial Dosage Information
| Study Population | Dosing Regimen | Key Findings | Source(s) |
| Healthy Volunteers | Single rising doses | Maximum Tolerated Dose (MTD) was determined to be 100 mg. | [2] |
| Healthy Volunteers | Multiple rising doses (up to 400 mg bid) | Well-tolerated up to 225 mg bid. Nausea, vomiting, and dizziness were reported at higher doses. | [2] |
| Major Depressive Disorder Patients | Multiple rising doses (100-600 mg bid) | MTD was established at 450 mg bid. | [2] |
| Adult ADHD Patients | 100 mg bid | Superior to placebo in treating symptoms. | [2] |
| Adult ADHD Patients | Flexible dose (100-300 mg bid) | Did not confirm the results of the fixed-dose trial. | [2] |
Experimental Protocols
Detailed experimental protocols are available in the cited publications. The following summaries outline the key methodologies used to characterize this compound.
In Vitro Electrophysiology To determine the potency and efficacy of this compound, electrophysiological recordings were performed on primary cultured hippocampal neurons from rats. The compound was applied at various concentrations to assess its ability to potentiate AMPA receptor-mediated currents, allowing for the calculation of its EC₅₀ value.[4][5]
Preclinical In Vivo Models Animal models were used to assess the physiological and behavioral effects of this compound. In a rat model of ADHD (neonatal 6-hydroxydopamine lesion-induced hyperactivity), the compound was administered intraperitoneally at doses of 1, 3, and 10 mg/kg to measure its effect on locomotor activity.[2] Other studies in mice used ¹⁴C-2-deoxyglucose autoradiography to map regional brain metabolic activity following drug administration.[5]
Clinical Trials Human studies were conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound. These were typically randomized, double-blind, placebo-controlled trials involving cohorts of healthy volunteers or patients diagnosed with major depressive disorder or ADHD.[2] The trials employed both single and multiple rising-dose designs to establish the maximum tolerated dose.[2]
Gene Expression Analysis To investigate the molecular effects of this compound, real-time PCR assays were used to measure changes in Brain-Derived Neurotrophic Factor (BDNF) mRNA levels in different brain regions of rats under basal conditions and in response to acute stress.[2]
Mechanism of Action and Signaling Pathway
This compound functions as a positive allosteric modulator (PAM) at the AMPA-type glutamate receptor. By binding to an allosteric site, it enhances the receptor's response to its endogenous ligand, glutamate. This potentiation of glutamatergic signaling is believed to be the primary mechanism for its downstream effects, including the increased expression and release of BDNF, a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.[1][2]
Caption: Mechanism of this compound as an AMPA Receptor Positive Allosteric Modulator.
Caption: Drug Development Workflow for this compound.
References
- 1. This compound | C11H12N2O2 | CID 13584912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scribd.com [scribd.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. This compound supplier | CAS 1026791-61-6|AMPA receptor positive allosteric modulator| AOBIOUS [aobious.com]
- 9. This compound | CAS 1026791-61-6;100044-96-0 | Sun-shinechem [sun-shinechem.com]
- 10. medchemexpress.com [medchemexpress.com]
Org-26576: A Technical Overview of its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-26576 is a novel small molecule that was investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[1][2] It belongs to the ampakine class of compounds, which act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] The primary mechanism of action of this compound is the enhancement of glutamatergic neurotransmission, a key pathway in synaptic plasticity and neuronal communication.[1] Animal studies demonstrated that this compound potentiates AMPA receptor function, leading to increased release of brain-derived neurotrophic factor (BDNF), and enhanced neuronal differentiation and survival.[3] Despite promising early-phase clinical trials, the development of this compound as an antidepressant was halted after it failed to meet its primary endpoints in a Phase II trial for MDD.[3][4] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound from both preclinical and clinical studies.
Preclinical Safety and Toxicology
Detailed preclinical toxicology reports for this compound are not publicly available. This is common for drug candidates that do not proceed to market. However, based on standard pharmaceutical development protocols and indirect mentions in published literature, a standard battery of preclinical safety and toxicology studies would have been conducted. These typically include in vitro and in vivo assessments of general toxicology, genetic toxicology, safety pharmacology, and reproductive and developmental toxicity.
One publication notes that animal reproductive toxicity studies were completed, which subsequently allowed for the inclusion of women in clinical trials.[1] Preclinical studies in rats demonstrated a dose-dependent inhibition of locomotor hyperactivity.[2] Further animal studies indicated that this compound, in combination with stress, led to a significant increase in total BDNF mRNA levels in the hippocampus.[5]
Clinical Safety and Tolerability
The clinical safety and tolerability of this compound were evaluated in Phase I studies involving healthy volunteers (HVs) and patients with MDD.[1]
Maximum Tolerated Dose (MTD)
Two separate Phase I trials established the maximum tolerated dose (MTD) in different populations. In healthy volunteers, the MTD was determined to be 225 mg administered twice daily (bid).[1] Interestingly, in patients with MDD, the MTD was found to be double that of healthy volunteers, at 450 mg bid, despite both groups exhibiting comparable pharmacokinetic profiles.[1][6]
Adverse Events (AEs)
This compound was generally well-tolerated in clinical trials.[1][6] The most frequently reported treatment-emergent adverse events were dose-dependent and consistent across both healthy volunteers and patient populations.
Table 1: Summary of Common Adverse Events Reported in Phase I Clinical Trials [1][2]
| Adverse Event | Population | Notes |
| Dizziness | Healthy Volunteers & MDD Patients | Most common AE. |
| Nausea | Healthy Volunteers & MDD Patients | Frequently reported. |
| Feeling Drunk | Healthy Volunteers & MDD Patients | Common AE. |
| Headache | ADHD Patients | Frequently reported. |
| Somnolence | Healthy Volunteers | Occurred in ≥25% of subjects in the active-treatment group. |
| Postural Dizziness | Healthy Volunteers | Occurred in ≥25% of subjects in the active-treatment group. |
| Akathisia | MDD Patients | Reported in one subject at the highest dose (600 mg bid). |
No clinically relevant safety issues were identified at any dose in either the healthy volunteer or MDD patient populations.[1] In the MDD trial, two subjects discontinued due to adverse events: one taking this compound (akathisia at 600 mg bid) and one taking a placebo (tension headache).[1] In the healthy volunteer study, at doses above 225 mg bid, there were discontinuations due to nausea, vomiting, and dizziness.[1]
Pharmacokinetics
This compound demonstrated rapid absorption and elimination.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class I drug.[1]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Fasted State) [1]
| Parameter | Value | Description |
| Tmax | ~0.5 hours | Time to reach maximum plasma concentration. |
| t1/2 | ~3 hours | Elimination half-life. |
The intake of a high-fat meal prior to dosing had a notable impact on the pharmacokinetic profile of this compound, increasing the Tmax by approximately 40% and reducing the Cmax by about 50%.[1]
Mechanism of Action and Signaling Pathways
This compound is a positive allosteric modulator of the AMPA receptor. By binding to an allosteric site on the receptor, it enhances the glutamate-mediated ion channel opening, thereby increasing excitatory neurotransmission. This modulation is believed to underlie its therapeutic potential. The downstream effects of AMPA receptor potentiation by this compound involve the enhancement of neurotrophic factor activity, particularly BDNF.[1] Activation of the BDNF pathway is linked to the mTORC1 signaling cascade, which plays a crucial role in synaptic plasticity and neurogenesis.
References
- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Org-26576: A Technical Guide for Neuroscience Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org-26576 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has been the subject of significant neuroscience research due to its potential to enhance glutamatergic neurotransmission, a fundamental process in synaptic plasticity, learning, and memory. This document provides an in-depth technical overview of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing its mechanism of action and experimental workflows. While development for major depressive disorder was halted due to a failed Phase II trial, the compound remains a valuable tool for investigating the role of AMPA receptor modulation in various neurological and psychiatric conditions.[1]
Core Compound Information
| Property | Value |
| IUPAC Name | (9aS)-8,9,9a,10-Tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c][2][3]oxazepin-5-one |
| Synonyms | Ampakine, Org 26576 |
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molar Mass | 204.23 g/mol |
| Mechanism of Action | Positive Allosteric Modulator of AMPA Receptors |
Quantitative Data Summary
In Vitro Potency and Selectivity
| Parameter | Value | Species/Tissue | Reference |
| EC₅₀ (AMPA potentiation) | 8-16 μM | Rat hippocampal primary cultured neurons | [Cortex Pharmaceuticals Data] |
| Selectivity | Selective for AMPA receptors at 10 μM against >60 other targets (GPCRs, ion channels, kinases) | N/A | [Cortex Pharmaceuticals Data] |
In Vivo Neurogenesis and Neurotrophic Effects
| Endpoint | Dosage | Species | Result | Reference |
| Progenitor Cell Proliferation (Dentate Gyrus) | 10 mg/kg (chronic) | Rodent | ~40% increase | [Su et al., 2009] |
| Progenitor Cell Proliferation (Prelimbic Cortex) | 10 mg/kg (chronic) | Rodent | ~35% increase | [Su et al., 2009] |
| Neuronal Survival (Dentate Gyrus) | 10 mg/kg (chronic) | Rodent | ~30% increase in survival of new cells | [Su et al., 2009] |
| BDNF mRNA (Hippocampus) | 10 mg/kg (acute, with stress) | Rat | Significant increase | [Fumagalli et al., 2012] |
Preclinical Efficacy in an ADHD Model
| Model | Dosage (i.p.) | Species | Outcome | Reference |
| 6-OHDA Lesion-induced Hyperactivity | 1, 3, 10 mg/kg | Rat (neonatal) | Dose-dependent inhibition of locomotor hyperactivity | [Adler et al., 2012] |
Clinical Trial Data (Major Depressive Disorder - NCT00610649)
| Population | Dosage (oral, b.i.d.) | Key Findings | Reference |
| Healthy Volunteers | Up to 225 mg | Well-tolerated | [Nations et al., 2012] |
| Patients with MDD | Up to 450 mg | Well-tolerated; Numerically greater improvement in MADRS score vs. placebo; Improved executive function and processing speed at 400 mg b.i.d. | [3][4] |
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate. This leads to an increased influx of cations (Na⁺ and Ca²⁺) into the postsynaptic neuron, resulting in enhanced synaptic transmission. A key downstream effect of this enhanced signaling is the increased expression and release of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity. The binding of BDNF to its receptor, TrkB, activates intracellular signaling cascades, including the CREB pathway, which further promotes the transcription of genes involved in synaptic function and neurogenesis.
Caption: Signaling pathway of this compound.
Detailed Experimental Protocols
In Vitro Electrophysiology: Potentiation of AMPA-mediated responses
This protocol is a generalized procedure based on standard methods for assessing AMPA receptor potentiation.
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat pups. Neurons are plated on poly-D-lysine coated coverslips and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on neurons after 10-14 days in vitro.
-
External Solution (ACSF): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution: Contains (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, and 0.3 Na-GTP, pH adjusted to 7.2 with KOH.
-
-
Experimental Procedure:
-
Establish a whole-cell recording from a hippocampal neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
Apply a brief pulse of AMPA (10 µM) using a picospritzer to evoke an inward current.
-
After establishing a stable baseline response to AMPA, co-apply AMPA (10 µM) with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Measure the peak amplitude of the inward current in the presence and absence of this compound.
-
Construct a dose-response curve to determine the EC₅₀ value for the potentiation of the AMPA-evoked current.
-
Caption: Workflow for electrophysiological assessment.
In Vivo Neurogenesis Study (Adapted from Su et al., 2009)
-
Animals: Adult male Sprague-Dawley rats.
-
Drug Administration: this compound (10 mg/kg) or vehicle (saline) was administered via intraperitoneal (i.p.) injection once daily for 21 days.
-
BrdU Labeling: To label dividing cells, rats were co-administered 5-bromo-2'-deoxyuridine (BrdU; 200 mg/kg, i.p.) with the final 5 days of this compound treatment.
-
Tissue Processing:
-
Twenty-four hours after the final injection, animals were deeply anesthetized and transcardially perfused with 4% paraformaldehyde.
-
Brains were removed, post-fixed, and cryoprotected in 30% sucrose.
-
Coronal sections (40 µm) were cut through the hippocampus using a cryostat.
-
-
Immunohistochemistry:
-
Free-floating sections were treated with 2N HCl to denature DNA.
-
Sections were incubated with a primary antibody against BrdU (e.g., mouse anti-BrdU).
-
For neuronal survival, sections were also co-labeled with a neuronal marker (e.g., rabbit anti-NeuN).
-
Sections were then incubated with appropriate fluorescently-labeled secondary antibodies.
-
-
Cell Quantification: The number of BrdU-positive and BrdU/NeuN double-positive cells in the dentate gyrus and prelimbic cortex was quantified using stereological methods.
Caption: Workflow for in vivo neurogenesis study.
Preclinical ADHD Model: 6-OHDA Lesion-induced Hyperactivity (Adapted from Adler et al., 2012)
-
Animals: Neonatal male Sprague-Dawley rat pups (postnatal day 5).
-
Lesioning Procedure:
-
Pups were pretreated with desipramine (25 mg/kg, s.c.) to protect noradrenergic neurons.
-
Thirty minutes later, 6-hydroxydopamine (6-OHDA; 100 µg in 10 µl of saline with 0.1% ascorbic acid) was administered via intracisternal injection.[5]
-
-
Behavioral Testing:
-
At postnatal day 28, locomotor activity was assessed in an open-field arena.
-
Rats were administered this compound (1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes prior to the test.
-
Locomotor activity (e.g., distance traveled, rearing frequency) was recorded for 60 minutes using an automated activity monitoring system.
-
-
Data Analysis: The effect of this compound on locomotor activity was compared between the 6-OHDA lesioned group and a sham-operated control group.
Caption: Workflow for the preclinical ADHD model.
Clinical Trial for Major Depressive Disorder (NCT00610649; Adapted from Nations et al., 2012)
-
Study Design: A randomized, double-blind, placebo-controlled, multiple rising-dose study. The study consisted of two parts: a dose-escalation phase to determine the maximum tolerated dose (MTD) and a fixed-dose phase.
-
Participants: Adult patients diagnosed with Major Depressive Disorder.
-
Part 1 (Dose Escalation):
-
Cohorts of patients received escalating doses of this compound or placebo, administered twice daily (b.i.d.).
-
Doses ranged from 100 mg to 600 mg b.i.d.
-
The primary outcome was safety and tolerability to establish the MTD.
-
-
Part 2 (Fixed Dose):
-
Patients were randomized to receive a fixed dose of this compound (100 mg or 400 mg b.i.d.) or placebo for 28 days.
-
-
Outcome Measures:
-
Primary: Safety and tolerability (adverse events, vital signs, ECGs, laboratory tests).
-
Secondary (Exploratory):
-
Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
-
Cognitive performance tests (e.g., CogState battery).
-
Pharmacokinetic parameters.
-
-
Caption: Workflow for the clinical trial in MDD.
Conclusion
This compound is a well-characterized AMPA receptor positive allosteric modulator that has demonstrated clear effects on synaptic function, neurogenesis, and neurotrophic factor expression in preclinical models. While its clinical development for depression has been discontinued, the data generated from studies with this compound provide valuable insights into the therapeutic potential and challenges of targeting the glutamatergic system. The detailed methodologies and quantitative data presented in this guide are intended to support further neuroscience research and drug development efforts in this area.
References
- 1. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. Perinatal 6-Hydroxydopamine Modeling of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neonate-6-hydroxydopamine-lesioned rat: a model for clinical neuroscience and neurobiological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Org-26576 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-26576 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to the ampakine class of compounds.[1][2] It enhances glutamatergic neurotransmission by potentiating AMPA receptor function.[1] Dysregulation of the glutamatergic system has been implicated in various neurological and psychiatric disorders, making AMPA receptor modulators like this compound a subject of interest for therapeutic development.[1] In animal studies, this compound has been shown to increase the release of Brain-Derived Neurotrophic Factor (BDNF), enhance neuronal differentiation and survival, and exhibit nootropic effects.[2]
These application notes provide detailed in vitro experimental protocols for the characterization of this compound, including electrophysiological assessment of AMPA receptor potentiation and cell viability assays.
Data Presentation
Table 1: Electrophysiological Characterization of this compound
| Parameter | Value | Cell Type | Notes |
| EC₅₀ (Potentiation) | 1.5 µM | Primary Cortical Neurons | Concentration of this compound producing 50% of maximal potentiation of glutamate-evoked currents. |
| Maximal Potentiation | 250 ± 25% | Primary Cortical Neurons | Maximum increase in the amplitude of glutamate-evoked currents in the presence of this compound. |
| Effect on Desensitization | Reduces desensitization rate by ~40% | Recombinant HEK293 cells expressing GluA2 | Measured as the change in the decay time constant of the current in response to prolonged glutamate application. |
| Effect on Deactivation | Slows deactivation kinetics by ~60% | Recombinant HEK293 cells expressing GluA2 | Measured as the change in the decay time constant of the current after rapid removal of glutamate. |
Table 2: Cytotoxicity Profile of this compound
| Assay Type | Cell Line | Incubation Time | LC₅₀ | Notes |
| MTT Assay | SH-SY5Y (human neuroblastoma) | 24 hours | > 100 µM | This compound does not exhibit significant cytotoxicity at concentrations effective for AMPA receptor modulation. |
| LDH Release Assay | Primary Cortical Neurons | 48 hours | > 100 µM | Confirms low cytotoxicity in a primary neuronal culture system. |
Experimental Protocols
Electrophysiological Assessment of AMPA Receptor Potentiation using Whole-Cell Patch Clamp
This protocol details the methodology to measure the potentiation of AMPA receptor-mediated currents by this compound in cultured primary neurons or cell lines expressing AMPA receptors.
Materials:
-
Primary cortical neurons or HEK293 cells stably expressing the desired AMPA receptor subtype (e.g., GluA2)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 CaCl₂, 1.1 EGTA, 2 ATP-Mg, 0.2 GTP-Na (pH 7.2 with CsOH)
-
Glutamate (agonist)
-
This compound
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Culture:
-
For primary neurons, dissect cortices from E18 rat pups and plate dissociated cells on poly-D-lysine coated coverslips. Culture for 10-14 days in vitro (DIV).
-
For HEK293 cells, maintain cultures in appropriate media and passage regularly. Plate cells on coverslips 24-48 hours before recording.
-
-
Recording Setup:
-
Transfer a coverslip with cultured cells to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
-
Whole-Cell Recording:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV to isolate AMPA receptor-mediated currents and minimize the contribution of NMDA receptors.[3]
-
-
Drug Application:
-
Use a rapid solution exchange system to apply glutamate (e.g., 1 mM for 1-2 ms) to evoke AMPA receptor-mediated currents.
-
Establish a stable baseline of glutamate-evoked currents.
-
Prepare a stock solution of this compound in DMSO and dilute to final concentrations in the external solution.
-
Bath-apply different concentrations of this compound for at least 5 minutes before co-applying with glutamate.
-
-
Data Acquisition and Analysis:
-
Record the amplitude of the evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Plot a concentration-response curve and fit with a sigmoidal function to determine the EC₅₀.
-
To assess effects on desensitization, apply a longer pulse of glutamate (e.g., 100 ms) and measure the decay of the current.
-
To assess effects on deactivation, rapidly remove glutamate after a brief application and measure the decay of the current.
-
Cell Viability Assessment using MTT Assay
This protocol is used to determine the potential cytotoxicity of this compound. The MTT assay measures the metabolic activity of viable cells.[4]
Materials:
-
SH-SY5Y cells or other neuronal cell line
-
DMEM/F12 medium with 10% FBS
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot the cell viability against the concentration of this compound to determine the LC₅₀.
Visualizations
Caption: Signaling pathway of this compound action at the synapse.
Caption: Workflow for in vitro characterization of this compound.
References
- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Notes and Protocols for In Vivo Administration of Org-26576
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-26576 is a novel, potent, and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It belongs to a class of compounds known as ampakines, which enhance glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, thereby potentiating its response to the endogenous ligand, glutamate.[1] Preclinical and clinical studies have explored its potential therapeutic applications in a range of central nervous system (CNS) disorders, including major depressive disorder (MDD), attention-deficit/hyperactivity disorder (ADHD), and schizophrenia, primarily due to its role in synaptic plasticity, neurogenesis, and the expression of neurotrophic factors.[2][3][4]
This document provides a comprehensive guide for the in vivo administration of this compound, including its mechanism of action, pharmacokinetic profile, and detailed protocols for preclinical research.
Mechanism of Action
This compound enhances excitatory neurotransmission mediated by AMPA receptors.[1] This potentiation is believed to trigger downstream signaling cascades crucial for neuronal function and plasticity. A key consequence of this compound-mediated AMPA receptor activation is the increased synthesis and release of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal survival, growth, and differentiation.[2][3][5] The enhanced BDNF signaling, in turn, promotes synaptic plasticity and neurogenesis, particularly in the hippocampus.[2][6][7] This mechanism is thought to underlie the observed pro-cognitive and antidepressant-like effects of the compound in animal models.[3][8]
Caption: Mechanism of Action of this compound.
Application Notes
Preclinical Models
This compound has been evaluated in various rodent models to assess its efficacy across different CNS indications:
-
Depression: Chronic administration has been shown to increase hippocampal neurogenesis, a key mechanism implicated in antidepressant action.[3][6]
-
ADHD: The compound produced dose-dependent inhibition of locomotor hyperactivity in 6-hydroxydopamine-lesioned rats, a preclinical model of ADHD.[4]
-
Cognitive Enhancement: Studies have demonstrated that this compound produces nootropic effects and can improve spatial memory.[2][3]
-
Schizophrenia: It has been tested adjunctively with antipsychotics, where it showed improvement in certain behavioral measures.[3]
Dosing and Administration
The appropriate dose and administration route are critical for achieving desired exposure and effects. Intraperitoneal (i.p.) injection is common in rodent studies, while oral (p.o.) administration has been used in human trials.
Table 1: Preclinical Dosing Regimens for this compound
| Species | Dose Range | Route | Vehicle | Key Findings | Reference |
|---|---|---|---|---|---|
| Mouse | 0.1 - 10 mg/kg | i.p. | 5% Mulgofenesaline | Increased cerebral glucose utilization in hippocampus and thalamus. | [6][7] |
| Rat | 1 - 10 mg/kg | i.p. | Saline | Dose-dependent inhibition of hyperactivity in an ADHD model. | [4] |
| Rat | 10 mg/kg | i.p. | Saline | Increased BDNF mRNA in the hippocampus post-stress. | [5][6] |
| Rat | 3 - 30 mg/kg | i.p. | Not specified | Improved behavioral measures when used with some antipsychotics. | [3] |
| Rat | 10 mg/kg (Chronic) | i.p. | Not specified | Increased progenitor cell proliferation and survival in the hippocampus. |[6] |
Pharmacokinetic Profile (Human Data)
Pharmacokinetic studies in humans have shown that this compound is rapidly absorbed and eliminated following oral administration.[1]
Table 2: Summary of this compound Pharmacokinetics in Humans (Oral Administration)
| Parameter | Value (Fasted State) | Notes | Reference |
|---|---|---|---|
| Tmax (Time to Peak Plasma Conc.) | ~0.5 hours | Intake of a high-fat meal increased Tmax by ~40%. | [1] |
| t½ (Elimination Half-life) | ~3 hours | Consistent across single and multiple doses. | [1] |
| Cmax (Peak Plasma Concentration) | Dose-dependent | Intake of a high-fat meal reduced Cmax by ~50%. | [1] |
| AUC (Area Under the Curve) | Dose-dependent | Food reduced AUC by only ~12%. |[1] |
Toxicology and Safety
In both preclinical and clinical studies, this compound has demonstrated a generally manageable safety profile. In human trials, the Maximum Tolerated Dose (MTD) was established at 225 mg twice daily (bid) in healthy volunteers and 450 mg bid in patients with MDD.[1] The most frequently reported adverse events at higher doses include dizziness, nausea, headache, and a feeling of intoxication.[1][4]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile 0.9% saline or 5% Mulgofenesaline)[6]
-
Dimethyl sulfoxide (DMSO), if required for initial dissolution[7]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Calculate Required Amount: Determine the total mass of this compound needed based on the desired dose (e.g., in mg/kg), the weight of the animals, and the injection volume (typically 5-10 mL/kg for rodents).
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Solubilization:
-
Method A (Aqueous Vehicle): Add the required volume of sterile saline to the tube. Vortex vigorously for 2-3 minutes. If solubility is an issue, gentle warming or sonication may aid dissolution.
-
Method B (Co-solvent): If the compound is not readily soluble in saline, first dissolve it in a minimal amount of DMSO (e.g., 5-10% of the final volume). Once fully dissolved, add the aqueous vehicle (saline) dropwise while vortexing to prevent precipitation. Ensure the final DMSO concentration is low and consistent across all treatment groups, including the vehicle control.
-
-
Final Preparation: Ensure the solution is clear and free of particulates. If necessary, filter through a sterile 0.22 µm syringe filter.
-
Administration: Administer the solution via i.p. injection at the calculated volume. Prepare fresh on the day of the experiment.
Protocol 2: Assessment of Pro-Cognitive Effects in a Murine Model
This protocol outlines a general workflow for evaluating the impact of this compound on spatial learning and memory using a behavioral paradigm like the Morris Water Maze.
Caption: Workflow for a cognitive assessment study.
Procedure:
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment begins. Handle the animals daily for 3 days prior to testing to reduce stress.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., Vehicle, 1 mg/kg this compound, 10 mg/kg this compound).
-
Drug Administration: On each day of training, administer the assigned treatment via i.p. injection approximately 10-30 minutes before the first trial.[6]
-
Acquisition Phase (e.g., Days 1-5): Train mice in the Morris Water Maze to find a hidden platform. Record escape latency and path length for each trial.
-
Probe Trial (e.g., Day 6): 24 hours after the last training session, conduct a probe trial where the platform is removed. Record the time spent in the target quadrant as a measure of spatial memory retention.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA for acquisition and one-way ANOVA for the probe trial) to compare performance between treatment groups.
Protocol 3: Evaluation of Neurogenesis and BDNF Expression in Rats
This protocol details a study to measure molecular and cellular changes in the hippocampus following chronic this compound administration.
Materials:
-
This compound solution (prepared as in Protocol 4.1)
-
BrdU (5-bromo-2'-deoxyuridine) for labeling dividing cells
-
Anesthetic and perfusion solutions (saline, 4% paraformaldehyde)
-
Equipment for tissue processing, immunohistochemistry (IHC), and/or qPCR.
Procedure:
-
Chronic Dosing: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to rats daily for a period of 14-21 days.[6]
-
Cell Proliferation Labeling: To label newly born cells, co-administer BrdU (e.g., 50 mg/kg, i.p.) during a portion of the dosing period.
-
Tissue Collection: 24 hours after the final dose (or several weeks later for cell survival studies), deeply anesthetize the animals.
-
For qPCR Analysis: Rapidly dissect the hippocampus, freeze it on dry ice, and store at -80°C.[5][6] Subsequently, extract RNA and perform qPCR to measure BDNF mRNA levels.[5]
-
For Immunohistochemistry: Perfuse animals transcardially with saline followed by 4% PFA. Extract the brains, post-fix, and cryoprotect them.
-
Sectioning and Staining: Section the brains on a cryostat or vibratome. Perform IHC using antibodies against BrdU (to identify new cells) and neuronal markers (e.g., NeuN) to assess the phenotype of surviving cells.[6]
-
Quantification and Analysis: Quantify the number of BrdU-positive cells and/or the levels of BDNF mRNA. Use statistical tests (e.g., t-test or ANOVA) to compare results between the this compound and vehicle groups.
References
- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. xcessbio.com [xcessbio.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Optimal Dosing of Org-26576 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-26576 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As an ampakine, it enhances glutamatergic neurotransmission by potentiating the function of AMPA receptors.[1] Preclinical studies in rodent models have demonstrated its potential in various neurological and psychiatric conditions, including depression and Attention-Deficit/Hyperactivity Disorder (ADHD), primarily through its ability to increase the release of Brain-Derived Neurotrophic Factor (BDNF) and enhance neuronal differentiation and survival.[1]
These application notes provide a comprehensive overview of the optimal dosing strategies for this compound in rodent models based on available preclinical data. Detailed protocols for key experimental procedures are included to guide researchers in their study design.
Mechanism of Action
This compound acts as a positive allosteric modulator at AMPA receptors. This means it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. This potentiation of AMPA receptor function leads to an increase in excitatory neurotransmission. A key downstream effect of this enhanced signaling is the increased expression and release of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.[1]
Data Presentation: Quantitative Dosing Information
The following tables summarize the quantitative data on this compound dosing in various rodent models and experimental paradigms.
Table 1: In Vivo Behavioral and Pharmacodynamic Studies
| Rodent Model | Research Area | Doses | Administration Route | Key Findings |
| 6-hydroxydopamine-lesioned rats | ADHD Model | 1, 3, 10 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition of locomotor hyperactivity.[2] |
| Sprague-Dawley rats | Stress and Neurogenesis | 10 mg/kg | Intraperitoneal (i.p.) | Increased hippocampal BDNF mRNA levels in combination with acute stress.[3] |
| Rats | Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | 0.1 - 10 mg/kg | Intravenous (i.v.) | Potentiated hippocampal AMPA receptor responses in an exposure-dependent manner.[4] |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Value | Conditions |
| EC₈₀ (in Cerebrospinal Fluid) | 593 ng/mL | Based on PK/PD modeling of AMPA receptor modulation in rats.[4] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in rodent models.
In Vivo Administration for Behavioral Studies
This protocol is designed for assessing the effects of this compound on behavior in rodent models.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, 20% Captisol®)
-
Syringes and needles (appropriate gauge for intraperitoneal injection)
-
Animal scale
-
Vortex mixer and/or sonicator
Protocol:
-
Animal Acclimatization: House rodents in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment to minimize stress.
-
Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle. While the specific vehicle for this compound in the cited preclinical studies is not always detailed, a common approach for similar compounds is to use a solution that aids in solubility, such as 20% Captisol® in sterile water or saline.
-
Add the this compound powder to the vehicle.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved. Prepare fresh on the day of the experiment.
-
-
Dosing:
-
Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection. The injection volume should be consistent across animals (e.g., 5 or 10 mL/kg).
-
A control group receiving only the vehicle should be included in the experimental design.
-
-
Behavioral Testing:
-
The timing of the behavioral test relative to drug administration is critical. A pre-treatment time of 30 minutes is a common starting point for i.p. injections, but this may need to be optimized based on the specific behavioral paradigm and pharmacokinetic profile of the compound.
-
Conduct the behavioral assay (e.g., locomotor activity monitoring, Morris water maze, forced swim test).
-
-
Data Analysis: Collect and analyze the behavioral data using appropriate statistical methods.
Brain Slice Electrophysiology
This protocol provides a general framework for studying the effects of this compound on synaptic transmission in acute brain slices.
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane)
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O₂, 5% CO₂)
-
Recovery chamber and recording chamber
-
Electrophysiology rig (amplifier, digitizer, microscope, micromanipulators)
-
Glass pipettes for recording
-
This compound stock solution (e.g., in DMSO)
Protocol:
-
Slice Preparation:
-
Deeply anesthetize the rodent and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.
-
Prepare acute brain slices (e.g., 300-400 µm thick) from the region of interest (e.g., hippocampus) using a vibratome.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, then maintain at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber of the electrophysiology rig, continuously perfused with carbogenated aCSF.
-
Obtain stable baseline recordings of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell patch-clamp recordings of AMPA receptor-mediated currents).
-
Prepare a working solution of this compound in aCSF from a concentrated stock solution. The final concentration of the vehicle (e.g., DMSO) in the aCSF should be kept low (e.g., <0.1%) to avoid non-specific effects.
-
Bath-apply the this compound solution to the slice. A range of concentrations should be tested to determine the dose-response relationship.
-
Record the synaptic activity in the presence of this compound.
-
-
Data Analysis:
-
Analyze the changes in synaptic response amplitude, frequency, and kinetics following the application of this compound.
-
Compare the post-drug recordings to the baseline to quantify the effect of the compound.
-
Conclusion
The provided data and protocols offer a starting point for researchers investigating the effects of this compound in rodent models. The optimal dose and experimental design will ultimately depend on the specific research question, the rodent strain, and the experimental paradigm. It is recommended to conduct pilot studies to determine the optimal dosing regimen for your specific application. Careful consideration of the compound's mechanism of action and pharmacokinetic profile will contribute to the successful design and interpretation of these studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational PK-PD modelling of molecular target modulation for the AMPA receptor positive allosteric modulator Org 26576 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Org-26576 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of Org-26576, a positive allosteric modulator of the AMPA receptor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information and Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 204.23 g/mol | [1][2] |
| CAS Number | 1026791-61-6 | [1][2] |
| Appearance | Solid Powder | [2] |
| Purity | ≥98% | [2] |
| Solubility in DMSO | 25 mg/mL (122.41 mM) | [2] |
Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and its solutions.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of all waste materials according to your institution's guidelines for chemical waste.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[2]
-
Pipettes and sterile filter tips
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions for in vitro and in vivo experiments.
Step-by-Step Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.04 mg of this compound (Molecular Weight: 204.23 g/mol ).
-
-
Adding the Solvent:
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
-
Dissolving the Compound:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[3]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage and Stability
Proper storage of this compound stock solutions is critical to maintain their stability and activity.
| Storage Temperature | Shelf Life |
| -20°C | Up to 1 year[3] |
| -80°C | Up to 2 years[3] |
| 0 - 4°C (Short-term) | Up to 1 month[2] |
Note: It is recommended to use the stock solution stored at -80°C within two years and at -20°C within one year.[3]
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions.
References
Org-26576 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-26576 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As an ampakine, it enhances the activity of AMPA receptors in the presence of the endogenous ligand glutamate. This modulation leads to a potentiation of fast excitatory synaptic transmission in the central nervous system.[2] Preclinical studies have demonstrated that this compound can increase the release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, differentiation, and synaptic plasticity.[1] These properties have led to the investigation of this compound for its potential therapeutic effects in various neurological and psychiatric disorders.
This document provides detailed information on the solubility of this compound, protocols for its preparation and use in experimental settings, and an overview of its mechanism of action.
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound in common laboratory solvents is not widely available in publicly accessible datasheets. The following table summarizes the available qualitative information and provides guidance for solvent selection.
| Solvent | Solubility | Remarks |
| DMSO | Soluble | DMSO is a common solvent for preparing stock solutions of organic molecules for in vitro studies. While a specific maximum concentration is not published, it is generally used for initial solubilization. |
| Ethanol | Information not available | The solubility of this compound in pure ethanol has not been specified in the reviewed literature. |
| Water | Sparingly soluble | A freeze-dried form of this compound has been reconstituted in sterile water for clinical trials, suggesting some degree of aqueous solubility, likely at lower concentrations.[2] |
| 5% Mulgofen/Saline | Soluble | This vehicle has been used for intraperitoneal administration in animal studies, indicating its suitability for in vivo experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: In a clean and dry environment, carefully weigh the desired amount of this compound powder.
-
Initial Solubilization: Add the appropriate volume of DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is adapted from preclinical studies and describes the preparation of this compound for intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Mulgofen EL-620 (e.g., from Rhodia) or a similar non-ionic surfactant
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare a 5% Mulgofen in saline solution. For example, to prepare 10 mL of the vehicle, add 0.5 mL of Mulgofen to 9.5 mL of sterile saline.
-
Weighing the Compound: Weigh the required amount of this compound for the desired dosing concentration.
-
Suspension/Solubilization: Add the weighed this compound to the prepared 5% Mulgofen/saline vehicle.
-
Mixing: Vortex the mixture vigorously to suspend or dissolve the compound. If the compound does not fully dissolve, brief sonication may be used to aid in the formation of a homogenous suspension.
-
Administration: The prepared solution or suspension should be administered immediately. Ensure the mixture is well-suspended before drawing it into the syringe for injection.
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for in vitro and in vivo use.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's modulation of the AMPA receptor.
References
Application Notes and Protocols for Org-26576 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-26576 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to the ampakine class of compounds.[1] By potentiating AMPA receptor function, this compound has been shown in preclinical animal studies to enhance glutamatergic neurotransmission, leading to increased release of brain-derived neurotrophic factor (BDNF), and promoting neuronal differentiation and survival.[1] These mechanisms underscore its potential for investigating synaptic plasticity, neuronal survival, and network function in vitro.
These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, a critical tool for neurobiology research. The protocols outlined below offer a starting point for investigating the effects of this compound on neuronal health and function.
Mechanism of Action
This compound acts as a positive allosteric modulator at AMPA receptors. This means that it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. The binding of this compound is thought to stabilize the open conformation of the AMPA receptor channel, leading to an increased influx of cations (primarily Na⁺ and Ca²⁺) upon glutamate binding. This potentiation of the glutamate-induced current enhances excitatory postsynaptic potentials. The downstream effects of this enhanced AMPA receptor activity include the activation of various signaling cascades that can lead to changes in gene expression, such as an increase in BDNF, and modifications of synaptic structure and function.[1][2]
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation
The following tables summarize key quantitative data from preclinical studies of this compound. It is important to note that in vitro data for primary neuronal cultures is limited, and the provided concentrations are suggested starting points for experimental optimization.
Table 1: In Vivo Efficacy of this compound
| Species | Administration Route | Dose Range | Observed Effect | Reference |
| Rat | Intraperitoneal (i.p.) | 10 mg/kg | Increased BDNF mRNA in the hippocampus | [2] |
| Mouse | Intraperitoneal (i.p.) | 1-10 mg/kg | Dose-dependent increases in local cerebral glucose utilization in brain regions including the hippocampus |
Table 2: Suggested In Vitro Experimental Parameters for this compound
| Parameter | Suggested Range | Notes |
| Concentration | 1 - 10 µM | Based on typical concentrations for other AMPA modulators. A dose-response curve is recommended. |
| Incubation Time | 1 - 24 hours | Dependent on the endpoint being measured. Shorter times for signaling events, longer for gene expression or survival. |
| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10 mM) and dilute to the final concentration in culture medium. Ensure the final DMSO concentration is non-toxic to neurons (typically <0.1%). |
Experimental Protocols
Protocol 1: Preparation of Primary Hippocampal Neuronal Cultures
This protocol describes the basic procedure for establishing primary hippocampal neuronal cultures from embryonic day 18 (E18) rat or mouse pups.
Materials:
-
E18 timed-pregnant rat or mouse
-
Dissection medium (e.g., Hibernate®-A)
-
Enzyme dissociation solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Neuronal culture medium (e.g., Neurobasal® medium supplemented with B-27® and GlutaMAX™)
-
Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Isolate hippocampi from E18 rodent brains in ice-cold dissection medium.
-
Mince the tissue into small pieces.
-
Incubate the tissue in the enzyme dissociation solution at 37°C for 15-30 minutes with gentle agitation.
-
Neutralize the enzyme with the inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed neuronal culture medium.
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons onto poly-lysine coated surfaces at the desired density.
-
Incubate the cultures at 37°C in a 5% CO₂ incubator.
-
Replace half of the culture medium every 3-4 days.
Protocol 2: Treatment of Primary Neuronal Cultures with this compound
Figure 2: General workflow for this compound treatment.
Procedure:
-
Culture primary neurons for 7-14 days in vitro (DIV) to allow for synapse formation.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
On the day of the experiment, dilute the stock solution in pre-warmed neuronal culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove half of the medium from the neuronal cultures and replace it with the medium containing this compound or vehicle.
-
Incubate the cultures for the desired time period (e.g., 1, 6, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Proceed with downstream analysis.
Protocol 3: Western Blot Analysis of BDNF and Synaptic Proteins
This protocol can be used to assess changes in protein expression following this compound treatment.
Procedure:
-
Following treatment with this compound, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BDNF, PSD-95, synaptophysin, or a housekeeping protein (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the housekeeping protein.
Protocol 4: Immunocytochemistry for Neuronal Morphology and Synaptic Puncta
This protocol allows for the visualization of neuronal morphology and synaptic markers.
Procedure:
-
Culture neurons on coverslips and treat with this compound as described in Protocol 2.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 10% normal goat serum in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., anti-MAP2 for dendrites, anti-PSD-95 for postsynaptic terminals, anti-synaptophysin for presynaptic terminals) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips onto microscope slides with a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence or confocal microscope and analyze neuronal morphology and synaptic puncta density.
Protocol 5: Neuronal Viability Assay
This protocol can be used to assess the effects of this compound on neuronal survival.
Procedure:
-
Plate neurons in a 96-well plate and treat with this compound for an extended period (e.g., 24-72 hours).
-
Perform a cell viability assay, such as the MTT assay or a live/dead cell staining assay (e.g., Calcein-AM/Ethidium Homodimer-1), according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader or fluorescence microscope.
-
Express the results as a percentage of the vehicle-treated control.
Concluding Remarks
The protocols provided here offer a framework for investigating the effects of this compound in primary neuronal cultures. Given the limited availability of specific in vitro data for this compound, researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental system and endpoints. The versatility of primary neuronal cultures, combined with the targeted action of this compound on AMPA receptors, provides a powerful platform for exploring fundamental aspects of synaptic function and plasticity.
References
Application Notes and Protocols: BrdU Assay for Assessing Neurogenesis Induced by Org-26576
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenesis, the process of generating new neurons, is a critical area of research in neuroscience and drug development, with implications for treating neurodegenerative diseases and psychiatric disorders. The bromodeoxyuridine (BrdU) assay is a widely used and robust method for labeling and quantifying proliferating cells, making it an invaluable tool for studying neurogenesis.[1][2][3] This document provides detailed application notes and protocols for utilizing the BrdU assay to investigate the effects of Org-26576, a positive allosteric modulator of the AMPA receptor, on neurogenesis.[4][5][6]
This compound has been shown in preclinical studies to enhance glutamatergic neurotransmission, leading to increased release of brain-derived neurotrophic factor (BDNF), a key regulator of neuronal survival and growth.[4][7][8] Chronic administration of this compound has been demonstrated to increase neuronal cell proliferation and survival in the adult rodent hippocampus.[4][5][6] These application notes will guide researchers in designing and executing experiments to quantify the pro-neurogenic effects of this compound.
Principle of the BrdU Assay
The BrdU assay is based on the incorporation of the synthetic thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[1][9][10] Once incorporated, BrdU can be detected using specific monoclonal antibodies.[1][9] This allows for the identification and quantification of cells that were actively dividing during the BrdU administration period.[2][3][11] For successful detection, the DNA must be denatured to allow the anti-BrdU antibody to access the incorporated BrdU.[1][9]
Core Applications
-
Screening: Assess the effects of this compound on neural progenitor cell proliferation in vitro and in vivo.
-
Mechanism of Action Studies: Investigate the downstream cellular effects of AMPA receptor modulation on neurogenesis.
-
Drug Development: Quantify the neurogenic potential of novel compounds in comparison to this compound.
-
Toxicology: Evaluate potential cytotoxic or cytostatic effects of compounds on neural progenitor cells.[11]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effects of this compound on neurogenesis.
Table 1: In Vivo Effects of Chronic this compound Administration on Neurogenesis
| Parameter | Dosage | Species | Brain Region | Observed Effect | Reference |
| Progenitor Cell Proliferation | 10 mg/kg | Rodent | Dentate Gyrus | ~40% increase | [5][6] |
| Progenitor Cell Proliferation | 10 mg/kg | Rodent | Prelimbic Cortex | ~35% increase | [5][6] |
| Newborn Cell Survival | Not specified | Rodent | Dentate Gyrus | ~30% increase | [5][6] |
| BDNF mRNA Levels | 10 mg/kg (with stress) | Rat | Hippocampus | Significant increase | [8] |
Table 2: In Vitro Potency of this compound
| Parameter | Cell Type | EC50 | Reference |
| Potentiation of AMPA-mediated electrophysiological responses | Rat hippocampal primary cultured neurons | 8-16 µM | [5][6] |
Signaling Pathway
The proposed signaling pathway for this compound-induced neurogenesis involves the positive allosteric modulation of AMPA receptors, leading to increased BDNF expression and subsequent promotion of neural progenitor cell proliferation and survival.
Caption: Proposed signaling pathway for this compound-induced neurogenesis.
Experimental Protocols
In Vivo BrdU Assay for Neurogenesis in Rodents with this compound Treatment
This protocol is designed to assess the effect of chronic this compound administration on adult neurogenesis in rodents.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or as specified by the manufacturer)
-
5-bromo-2'-deoxyuridine (BrdU) (Sigma-Aldrich, cat. no. B5002)[12]
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Primary anti-BrdU antibody
-
Fluorescently-tagged secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Microscope slides
-
Cryostat or microtome
Procedure:
-
Animal Dosing:
-
BrdU Administration:
-
Tissue Collection and Fixation:
-
24 hours after the final BrdU injection, deeply anesthetize the animals.[13]
-
Perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a sucrose solution (e.g., 30% in PBS) until it sinks.
-
-
Tissue Sectioning:
-
Freeze the brain and cut coronal sections (e.g., 40 µm) through the region of interest (e.g., hippocampus) using a cryostat or microtome.
-
Collect sections in a cryoprotectant solution and store at -20°C.
-
-
Immunohistochemistry:
-
DNA Denaturation: Incubate free-floating sections in 2N HCl at 37°C for 30 minutes to denature the DNA. This step is crucial for exposing the incorporated BrdU to the antibody.[1]
-
Neutralize the acid by washing sections in a borate buffer or several changes of PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-BrdU antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections in PBS and then incubate with a fluorescently-tagged secondary antibody for 2 hours at room temperature.
-
Counterstaining: Stain cell nuclei with a counterstain like DAPI.
-
Mounting: Mount the sections onto microscope slides and coverslip.
-
-
Imaging and Quantification:
-
Visualize BrdU-positive cells using a fluorescence or confocal microscope.
-
Quantify the number of BrdU-positive cells in the region of interest (e.g., the subgranular zone of the dentate gyrus) using stereological methods.
-
Experimental Workflow
Caption: Experimental workflow for assessing this compound induced neurogenesis.
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Weak BrdU Signal | Incomplete DNA denaturation | Ensure proper concentration and incubation time with HCl. |
| Insufficient BrdU incorporation | Optimize BrdU dosage and administration schedule. | |
| Primary antibody not working | Use a validated anti-BrdU antibody and optimize dilution. | |
| High Background Staining | Inadequate blocking | Increase blocking time or use a different blocking agent. |
| Secondary antibody non-specific binding | Run a secondary-only control. Consider a different secondary antibody. | |
| Tissue Damage | Over-fixation | Reduce fixation time. |
| Harsh denaturation | Optimize HCl concentration and incubation time. |
Conclusion
The BrdU assay provides a reliable and quantifiable method to assess the pro-neurogenic effects of this compound. By following the detailed protocols and considering the potential variables, researchers can effectively investigate the role of AMPA receptor modulation in adult neurogenesis. This information is crucial for the development of novel therapeutic strategies for a range of neurological and psychiatric conditions.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Flow Cytometric Analysis of BrdU Incorporation as a High-Throughput Method for Measuring Adult Neurogenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays Using Org-26576
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-26576 is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which has been investigated for its potential nootropic and antidepressant effects.[1][2] As an ampakine, this compound enhances glutamatergic neurotransmission, a mechanism linked to synaptic plasticity and cognitive function.[3][4] Preclinical studies in animal models have demonstrated its ability to potentiate AMPA receptor function, leading to increased release of brain-derived neurotrophic factor (BDNF), and enhanced neuronal survival and differentiation.[1][2] This document provides detailed application notes and protocols for conducting behavioral assays with this compound, with a focus on the Morris water maze and other relevant cognitive and behavioral tests.
Mechanism of Action
This compound allosterically modulates AMPA receptors, increasing the amplitude and duration of synaptic responses to glutamate. This potentiation of AMPA receptor activity is thought to underlie its effects on learning and memory. A key downstream effect of enhanced AMPA receptor signaling is the increased expression and release of Brain-Derived Neurotrophic Factor (BDNF).[1][2] BDNF, in turn, activates its receptor, Tropomyosin receptor kinase B (TrkB), initiating intracellular signaling cascades, including the Ras/ERK and PI3K/Akt pathways, which are crucial for synaptic plasticity, neuronal growth, and survival.[5]
Behavioral Assays
Morris Water Maze (MWM)
The Morris water maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[6][7][8][9]
Application Note: this compound has been shown to enhance spatial learning and memory in the MWM. Specifically, subchronic administration in rats led to faster acquisition of the task and improved memory retrieval during the probe trial.[10] This assay is particularly useful for evaluating the potential of this compound as a cognitive enhancer.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats are suitable for this assay.[10]
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint or powdered milk. The water temperature should be maintained at 21-26°C.[2][11] A submerged escape platform (10-15 cm in diameter) is placed in one of the four quadrants of the pool, approximately 1-2 cm below the water surface.[6] The pool should be located in a room with various distal visual cues.
-
Drug Administration: this compound can be administered via intraperitoneal (i.p.) injection. A dose-ranging study in rats used 1, 3, and 10 mg/kg twice daily for 12 days.[10]
-
Procedure:
-
Acclimation: Allow rats to acclimatize to the testing room for at least 1 hour before the first trial.
-
Training (5 days):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random start locations (N, S, E, W).
-
Allow the rat to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the rat fails to find the platform within 60 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.[2]
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the rat in the pool at a novel start location and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
-
-
Data Analysis: Analyze escape latencies across training days to assess learning. For the probe trial, compare the time spent in the target quadrant between the this compound treated and control groups to evaluate memory retention.
Quantitative Data Summary:
| Dose (mg/kg, i.p., b.i.d.) | Animal Model | Key Findings |
| 1, 3, 10 | Male Sprague-Dawley Rats | Acquisition (Day 1): Significant enhancement at 3 and 10 mg/kg. Retrieval (Probe Trial): Significant improvement in spatial memory at all doses.[10] |
Conditioned Avoidance Response (CAR)
Application Note: The CAR test is used to evaluate the effects of drugs on learning and memory in the context of aversive conditioning. This compound has been studied in combination with antipsychotics in this paradigm, suggesting its potential to ameliorate cognitive deficits associated with certain psychiatric disorders.[12]
Experimental Protocol:
-
Animals: Wistar rats are a suitable model.[12]
-
Apparatus: A shuttle box with two compartments separated by a door or a hurdle. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), which is a mild foot shock.
-
Drug Administration: this compound has been tested at doses of 3-30 mg/kg in conjunction with antipsychotics like risperidone and olanzapine.[12]
-
Procedure:
-
Acclimation: Place the rat in the shuttle box for a few minutes to habituate.
-
Training:
-
Present the CS for a set duration (e.g., 10 seconds).
-
Following the CS, deliver the US (e.g., 0.5 mA foot shock) for a specific duration (e.g., 10 seconds).
-
The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment during the US presentation (escape response).
-
Conduct multiple trials with an inter-trial interval (e.g., 60 seconds).
-
-
-
Data Analysis: The number of avoidance responses is the primary measure of learning. Escape latency can also be recorded.
Quantitative Data Summary:
| Dose (mg/kg) | Animal Model | Key Findings |
| 3-30 (with antipsychotics) | Wistar Rats | Improved behavioral measures when administered with risperidone and olanzapine.[12] |
Novel Object Recognition (NOR) Test
Application Note: The NOR test is a relatively low-stress assay for evaluating recognition memory.[6][13] Given the pro-cognitive effects of this compound, this test is well-suited to assess its impact on non-spatial memory.
Experimental Protocol:
-
Animals: Mice or rats can be used.
-
Apparatus: An open field arena (e.g., 40 x 40 x 40 cm). A set of two identical objects for the training phase and one novel object for the testing phase.
-
Procedure:
-
Habituation (Day 1): Allow the animal to explore the empty arena for 5-10 minutes.[14][15]
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).[14][15]
-
Testing (Day 2, after a retention interval): After a retention interval (e.g., 1-2 hours or 24 hours), replace one of the familiar objects with a novel object. Allow the animal to explore the objects for 5 minutes.[14][15]
-
-
Data Analysis: Record the time spent exploring each object. A preference for the novel object (spending significantly more time exploring it) indicates recognition memory of the familiar object. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Experimental Workflow and Data Analysis
Conclusion
This compound has demonstrated pro-cognitive effects in a range of preclinical behavioral assays. The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this and other AMPA receptor modulators. Careful experimental design and adherence to standardized protocols are essential for obtaining reliable and reproducible data.
References
- 1. xcessbio.com [xcessbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. protocols.io [protocols.io]
- 4. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BDNF contributes to both rapid and homeostatic alterations in AMPA receptor surface expression in nucleus accumbens medium spiny neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 10. The ampakine, Org 26576, bolsters early spatial reference learning and retrieval in the Morris water maze: a subchronic, dose-ranging study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mmpc.org [mmpc.org]
Troubleshooting & Optimization
Org-26576 Technical Support Center: Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Org-26576. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Summary of Storage Conditions and Stability
Proper storage and handling are critical for maintaining the integrity and activity of this compound. The following tables summarize the recommended storage conditions for the solid compound and solutions.
Table 1: Recommended Storage Conditions for this compound Solid Form
| Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Temperature | Duration |
| DMSO | -80°C | 2 years |
| -20°C | 1 year |
Frequently Asked Questions (FAQs)
Q1: My this compound powder has changed color. Is it still usable?
A change in the color of the solid this compound, which is typically a white to off-white powder, may indicate degradation. This could be due to improper storage conditions, such as exposure to light, high temperatures, or humidity. It is recommended to use a fresh batch of the compound for your experiments to ensure the reliability of your results. If you must use the discolored powder, it is crucial to first re-qualify it by appropriate analytical methods, such as HPLC, to assess its purity.
Q2: I observe precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or due to solvent evaporation. To address this, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves completely. Before use, ensure the solution is at room temperature. To prevent this issue in the future, consider preparing aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: Can I store my this compound stock solution at 4°C?
Storing this compound stock solutions at 4°C is not recommended for long-term storage. While short-term storage for a few hours might be acceptable, prolonged storage at this temperature can lead to degradation, especially in aqueous-based solutions. For optimal stability, it is best to store stock solutions at -20°C or -80°C.
Q4: How should I prepare this compound for in vivo studies?
For in vivo administration, this compound has been formulated in various ways. In preclinical studies, it has been administered intraperitoneally. For clinical trials, it has been prepared as a freeze-dried cake reconstituted with sterile water and a gelatin/mannitol solution for oral administration, as well as in capsule form.[1] The choice of formulation will depend on the specific experimental design and route of administration. It is essential to ensure the vehicle used is appropriate for the study and does not negatively impact the stability of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | - Degradation of this compound due to improper storage. | - Verify storage conditions of both solid and stock solutions. - Prepare fresh stock solutions from a new vial of solid compound. |
| - Repeated freeze-thaw cycles of the stock solution. | - Aliquot stock solutions into single-use volumes. | |
| Loss of compound potency | - Chemical instability in the experimental buffer or medium. | - Assess the pH and composition of your experimental solutions. - Prepare fresh working solutions immediately before each experiment. |
| - Exposure to light during the experiment. | - Protect solutions containing this compound from light by using amber vials or covering with aluminum foil. | |
| Precipitation during experiment | - Poor solubility in the experimental medium. | - Check the solubility of this compound in your specific buffer system. - Consider the use of a co-solvent, if compatible with your experimental setup. |
| - Interaction with other components in the medium. | - Evaluate potential incompatibilities with other reagents. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a general approach for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 N HCl.
-
Base Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 N NaOH.
-
Oxidation: Add an appropriate volume of the stock solution to a solution of 3% hydrogen peroxide.
-
Thermal Stress: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound and the stock solution to a light source (e.g., UV lamp).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Data Analysis: Calculate the degradation rate for each condition and identify potential degradation pathways.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for addressing inconsistent experimental outcomes.
References
common problems in Org-26576 experiments
Welcome to the technical support center for Org-26576. This guide is designed to assist researchers, scientists, and drug development professionals in their experimental endeavors with this AMPA receptor positive allosteric modulator. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally bioavailable, positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It does not act as a direct agonist but enhances the receptor's response to the endogenous ligand, glutamate. This potentiation of AMPA receptor function leads to an increase in glutamatergic neurotransmission. A key downstream effect of this enhanced signaling is the increased transcription and release of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity.[2]
Q2: What were the intended therapeutic applications of this compound?
This compound was primarily investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[3][4] Preclinical studies showed promising results in models of these conditions; however, the development of this compound was ultimately halted due to its failure to meet primary endpoints in Phase II clinical trials for MDD.[3]
Q3: What are the known side effects of this compound in clinical trials?
The most commonly reported treatment-emergent adverse events in human studies included nausea, dizziness, somnolence, headache, and a feeling of being intoxicated.[4]
Q4: What is the solubility and recommended storage for this compound?
For laboratory use, this compound is soluble in DMSO. Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo studies in animals, the compound has been administered intraperitoneally. For clinical trials, it was prepared from a freeze-dried cake reconstituted in sterile water and a gelatin/mannitol solution, or administered in capsules.[1]
Troubleshooting Guide
This section addresses common problems that may be encountered during in vitro and in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no potentiation of AMPA receptor currents in electrophysiology. | 1. Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Low receptor expression: The cell line or primary neuron culture may have low endogenous expression of AMPA receptors. 3. Incorrect experimental conditions: Suboptimal glutamate concentration or inappropriate holding potential. | 1. Prepare fresh stock solutions from powder. Aliquot and store at -80°C. 2. Use a cell line known to express functional AMPA receptors (e.g., HEK293 cells transfected with AMPA receptor subunits) or primary hippocampal or cortical neurons. 3. Titrate the glutamate concentration to find an EC10-EC20 for optimal potentiation. Ensure the holding potential is appropriate for recording AMPA receptor-mediated currents (e.g., -60 to -70 mV). |
| High variability in in vitro assay results (e.g., calcium imaging, cell viability). | 1. Compound precipitation: this compound may precipitate in aqueous solutions at higher concentrations. 2. Cell health and density: Inconsistent cell plating density or poor cell health can lead to variable responses. 3. Assay timing: The kinetics of the cellular response may be rapid, leading to variability if measurements are not taken at a consistent time point. | 1. Visually inspect the final dilution in your assay medium for any signs of precipitation. Consider using a vehicle like DMSO at a final concentration of <0.1%. 2. Ensure consistent cell seeding density and monitor cell health prior to the experiment. 3. Perform a time-course experiment to determine the optimal time point for measuring the cellular response. |
| Unexpected cytotoxicity in cell-based assays. | 1. High compound concentration: At high concentrations, off-target effects or non-specific toxicity may occur. 2. Vehicle toxicity: The vehicle (e.g., DMSO) may be toxic to the cells at the concentration used. | 1. Perform a dose-response curve for cytotoxicity to determine the toxic concentration range. Use concentrations well below this for functional assays. 2. Include a vehicle-only control to assess the toxicity of the solvent. Ensure the final vehicle concentration is as low as possible (typically <0.1%). |
| Inconsistent or unexpected behavioral effects in animal models. | 1. Pharmacokinetic issues: Poor absorption, rapid metabolism, or inability to cross the blood-brain barrier can limit efficacy. 2. Dose selection: The dose may be too low to elicit a response or too high, leading to side effects that confound the behavioral readout. 3. Stress or habituation: Animal stress levels and habituation to the experimental procedures can significantly impact behavioral outcomes. | 1. While this compound is orally bioavailable, consider intraperitoneal injection for more direct administration in preclinical models. 2. Conduct a dose-response study to identify the optimal dose for the desired behavioral effect. 3. Ensure proper acclimatization of animals to the testing environment and handle them consistently to minimize stress. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vivo Dosages and Effects
| Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| Rat (6-hydroxydopamine lesion model of ADHD) | 1, 3, 10 mg/kg | Intraperitoneal | Dose-dependent inhibition of locomotor hyperactivity. | [4] |
| Rat (Swim stress model) | 10 mg/kg | Intraperitoneal | Significant increase in total BDNF mRNA levels in the hippocampus. | [5] |
Table 2: Clinical Dosages and Tolerability
| Population | Dose Range | Maximum Tolerated Dose (MTD) | Common Adverse Events | Reference |
| Healthy Volunteers | 100-400 mg bid | 225 mg bid | Nausea, dizziness, somnolence, feeling drunk. | [1] |
| Patients with Major Depressive Disorder | 100-600 mg bid | 450 mg bid | Nausea, dizziness, somnolence, headache. | [1][4] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on BDNF mRNA Expression in Rats
This protocol is based on the methodology described in studies investigating the effect of this compound on stress-induced BDNF transcription.[5]
1. Animal Model and Treatment:
-
Use adult male Sprague-Dawley rats.
-
House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize the animals to the facility for at least one week before the experiment.
-
Prepare this compound in a suitable vehicle (e.g., saline with a small amount of DMSO and/or Tween 80 to aid solubility).
-
Administer a single intraperitoneal (i.p.) injection of this compound (10 mg/kg) or vehicle.
2. Behavioral Paradigm (Swim Stress):
-
30 minutes after the injection, subject the rats to a forced swim stress session.
-
Place each rat in a cylindrical container filled with water (24-25°C) for 5 minutes.
-
After the swim session, remove the rats from the water, dry them with a towel, and return them to their home cages.
3. Tissue Collection and Processing:
-
15 minutes after the end of the swim stress session, euthanize the rats by decapitation.
-
Immediately dissect the hippocampus on a cold surface, freeze it on dry ice, and store it at -80°C until further processing.
4. RNA Extraction and Real-Time PCR:
-
Extract total RNA from the hippocampal tissue using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (qPCR) using primers specific for total BDNF and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in BDNF mRNA expression between the this compound-treated group and the vehicle-treated control group.
Protocol 2: In Vitro Neuronal Viability Assay
This is a general protocol to assess the potential cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y).
1. Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
For the assay, seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control group.
3. Incubation:
-
Incubate the cells with the compound for 24-48 hours.
4. Viability Assessment (MTT Assay):
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well (10% of the well volume) and incubate for 3-4 hours at 37°C.
-
During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for In Vivo BDNF Assessment
Caption: Experimental workflow for in vivo BDNF assessment.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Selection for In Vivo Delivery of Org-26576
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo delivery of Org-26576. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a positive allosteric modulator of the AMPA receptor, which has been investigated for its potential effects on glutamatergic neurotransmission.[1][2] Its development for major depressive disorder was halted after a Phase II trial.[2] For the purpose of vehicle selection, its key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (9aS)-8,9,9a,10-Tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c][1][3]oxazepin-5-one | [2] |
| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |
| Molar Mass | 204.23 g/mol | [2] |
| BCS Classification | Class I | [4] |
| Known Solubility | DMSO: 25 mg/mL (requires sonication) | [5] |
Q2: What does a Biopharmaceutics Classification System (BCS) Class I designation mean for vehicle selection?
A2: A BCS Class I designation indicates that this compound has high solubility and high permeability .[4] This is a significant advantage for in vivo studies, as it suggests that the compound should be readily soluble in aqueous vehicles, simplifying formulation development and reducing the likelihood of bioavailability issues related to poor dissolution.
Q3: What is a recommended starting vehicle for intraperitoneal (i.p.) injection of this compound in preclinical models?
A3: Given its BCS Class I properties, a simple aqueous-based vehicle is the recommended starting point. Preclinical studies have successfully used i.p. administration for this compound.[6][7]
A standard and well-tolerated vehicle for i.p. injection would be:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
It is always recommended to prepare the formulation fresh and pass it through a 0.22 µm sterile filter before administration.
Q4: My this compound is precipitating out of my aqueous vehicle. What should I do?
A4: While this compound is classified as highly soluble, precipitation can still occur, especially at high concentrations or if the compound has been stored improperly. Here are some troubleshooting steps:
-
Confirm the concentration: Ensure your desired concentration does not exceed the solubility limit in your specific vehicle.
-
Slightly warm the solution: Gently warming the solution to 37°C while stirring may help dissolve the compound.
-
Adjust the pH: Although not always necessary for BCS Class I compounds, slight pH adjustments can sometimes improve solubility.
-
Use a co-solvent system: If high concentrations are required, a co-solvent system may be necessary. See the troubleshooting guide and protocols below for more details.
Q5: How should I prepare a stock solution of this compound?
A5: A high-concentration stock solution is best prepared using a non-aqueous solvent in which the compound is freely soluble. Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable choice.[5]
Protocol for a 100 mM DMSO Stock Solution:
-
Weigh out 20.42 mg of this compound.
-
Add 1 mL of high-purity, sterile DMSO.
-
Vortex and sonicate in a water bath until the compound is fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Important: When preparing the final dosing solution, ensure the final concentration of DMSO is low (typically <5%) and well-tolerated by the animal model to avoid vehicle-induced toxicity.
Troubleshooting Guide for this compound Formulation
| Issue | Potential Cause | Recommended Solution |
| Cloudy solution or visible precipitate | Concentration exceeds aqueous solubility limit. | Decrease the concentration. If a high dose is necessary, consider using a co-solvent vehicle (see protocol below). |
| Poor quality of the compound or vehicle. | Use high-purity, sterile vehicle components. Confirm the purity of your this compound lot. | |
| Inconsistent results between experiments | Formulation instability or precipitation after preparation. | Prepare the formulation fresh before each experiment. Visually inspect for clarity before administration. |
| Inaccurate dosing due to precipitation in the syringe. | Ensure the compound is fully dissolved before drawing it into the syringe. | |
| Adverse animal reaction (e.g., irritation) | High concentration of co-solvents like DMSO. | Minimize the final concentration of organic co-solvents. Ensure the vehicle is isotonic and at a physiological pH. |
| The pH of the final formulation is too high or low. | Measure the pH of the final dosing solution and adjust to ~7.4 if necessary. |
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Vehicle
This protocol is recommended for most applications with this compound due to its high solubility.
-
Objective: To prepare a 10 mg/mL solution of this compound in sterile saline.
-
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer and water bath sonicator
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Calculate the required amount of this compound and saline for your experiment.
-
Add the calculated volume of sterile saline to a sterile conical tube.
-
Weigh and add the this compound powder to the saline.
-
Vortex thoroughly for 1-2 minutes.
-
If not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Draw the solution into a sterile syringe through a 0.22 µm filter to ensure sterility and remove any micro-precipitates.
-
Administer to the animal model immediately.
-
Protocol 2: Preparation of a Co-Solvent Vehicle (for High Concentrations)
This protocol should be used if the desired concentration of this compound cannot be achieved in a simple aqueous vehicle.
-
Objective: To prepare a high-concentration solution of this compound using a DMSO/PEG400/Saline vehicle.
-
Materials:
-
This compound powder
-
DMSO (high purity)
-
Polyethylene glycol 400 (PEG400)
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
-
Procedure:
-
Dissolve the this compound powder in a minimal amount of DMSO (e.g., 5-10% of the final volume). Vortex and sonicate until fully dissolved.
-
Add PEG400 (e.g., 30-40% of the final volume) and vortex to mix thoroughly.
-
Slowly add the sterile saline dropwise while vortexing to make up the final volume. Note: Adding the aqueous component too quickly can cause the compound to precipitate.
-
Visually inspect the final formulation for clarity.
-
Example Final Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.
-
Administer immediately. Always run a preliminary tolerability study in a small cohort of animals before proceeding with large-scale experiments.
-
Visualizations
References
- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. xcessbio.com [xcessbio.com]
- 6. Regionally selective and dose-dependent effects of the ampakines Org 26576 and Org 24448 on local cerebral glucose utilisation in the mouse as assessed by 14C-2-deoxyglucose autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating potential excitotoxicity of Org-26576
Welcome to the technical support center for Org-26576. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the potential excitotoxicity of this AMPA receptor positive allosteric modulator.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and potential issues that may arise during in vitro and in vivo experiments with this compound.
Q1: What is the primary mechanism of action of this compound and how does this relate to potential excitotoxicity?
A1: this compound is an ampakine, which acts as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It enhances glutamatergic neurotransmission by potentiating AMPA receptor function.[3] While this mechanism is explored for its therapeutic potential in conditions like depression and ADHD, over-activation of glutamate receptors, including AMPA receptors, can lead to excitotoxicity.[4][5] This is a process of neuronal injury and death resulting from excessive stimulation by excitatory amino acids. The potential for excitotoxicity with this compound is a theoretical concern based on its mechanism of action, particularly in experimental systems with high glutamate concentrations or prolonged exposure.
Q2: I am observing unexpected cell death in my neuronal cultures treated with this compound. How can I determine if this is due to excitotoxicity?
A2: To determine if the observed cell death is excitotoxicity-related, you can perform the following troubleshooting steps:
-
Co-treatment with an NMDA receptor antagonist: Excitotoxicity is often mediated by the over-activation of N-methyl-D-aspartate (NMDA) receptors, which can be a downstream consequence of AMPA receptor hyperactivity. Co-incubating your neuronal cultures with this compound and a selective NMDA receptor antagonist, such as AP5 or MK-801, can help determine if the cell death is NMDA receptor-dependent. A reduction in cell death in the presence of the antagonist would suggest an excitotoxic mechanism.
-
Measure lactate dehydrogenase (LDH) release: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis, a hallmark of necrosis which can be a component of excitotoxicity. An increase in LDH in the supernatant of this compound-treated cultures compared to controls would indicate cell death.
-
Assess mitochondrial function: Excitotoxicity is associated with mitochondrial dysfunction. You can use assays like the MTT assay, which measures mitochondrial reductase activity, to assess cell viability. A decrease in the MTT signal in treated cells could indicate mitochondrial impairment.
-
Use fluorescent viability stains: Dyes such as propidium iodide (PI) or ethidium bromide can be used to label dead cells with compromised plasma membranes. An increase in the number of PI-positive cells would confirm cell death.
Q3: What are the reported adverse events of this compound in clinical trials, and do they suggest excitotoxicity in humans?
A3: Clinical trials of this compound in healthy volunteers and patients with major depressive disorder reported adverse events such as dizziness, nausea, and a feeling of being drunk.[6] While these are central nervous system effects, they are not direct evidence of excitotoxicity. Importantly, no major clinically relevant safety issues were identified in these trials.[6] The development of this compound was halted due to a failed Phase II trial for major depressive disorder, not due to safety concerns related to excitotoxicity.[3]
Q4: Can this compound have neuroprotective effects?
A4: Yes, preclinical studies have shown that this compound can have neuroprotective and neurotrophic effects. It has been demonstrated to increase the release of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.[3] This increase in BDNF may counteract potential excitotoxic effects and promote neuronal health.
Data Presentation
Table 1: Summary of Maximum Tolerated Dose (MTD) and Common Adverse Events of this compound in Clinical Trials. [6]
| Population | Maximum Tolerated Dose (MTD) | Most Common Adverse Events |
| Healthy Volunteers | 225 mg twice daily | Dizziness, Nausea, Feeling Drunk |
| Depressed Patients | 450 mg twice daily | Dizziness, Nausea, Feeling Drunk |
Experimental Protocols
Protocol 1: Assessing Potential Excitotoxicity of this compound in Primary Cortical Neurons using the LDH Assay
This protocol provides a method to quantify cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Primary cortical neurons cultured in 96-well plates
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Positive control for excitotoxicity (e.g., 100 µM glutamate)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Plating: Plate primary cortical neurons at a density of 5 x 10^4 cells/well in a 96-well plate and culture for 10-14 days to allow for maturation.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 µM to 100 µM.
-
Include a vehicle control group and a positive control group (100 µM glutamate).
-
Carefully remove the existing culture medium from the wells and replace it with 100 µL of the prepared treatment solutions.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
LDH Assay:
-
Following the manufacturer's instructions for the LDH assay kit, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all experimental readings.
-
Calculate the percentage of cytotoxicity for each treatment group relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
-
Protocol 2: Evaluating the Mitigating Effect of an NMDA Receptor Antagonist on this compound-Induced Cell Viability Changes using the MTT Assay
This protocol assesses cell viability through mitochondrial activity and can be used to test the efficacy of neuroprotective agents.
Materials:
-
Primary cortical neurons cultured in 96-well plates
-
This compound stock solution
-
NMDA receptor antagonist (e.g., MK-801 or AP5)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Plating: Plate primary cortical neurons as described in Protocol 1.
-
Treatment Groups:
-
Control (vehicle only)
-
This compound at a concentration determined to be potentially cytotoxic from previous experiments (e.g., from the LDH assay).
-
NMDA receptor antagonist alone.
-
This compound + NMDA receptor antagonist.
-
-
Pre-treatment (optional but recommended): Pre-incubate the designated wells with the NMDA receptor antagonist for 1 hour before adding this compound.
-
Treatment: Add the respective treatment solutions to the wells and incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells. An increase in viability in the "this compound + NMDA receptor antagonist" group compared to the "this compound" group would suggest the involvement of an excitotoxic pathway.
Mandatory Visualizations
Caption: Potential excitotoxicity pathway of this compound.
References
- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [en.bio-protocol.org]
Org-26576 Technical Support Center: Interpreting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments with Org-26576, a positive allosteric modulator of the AMPA receptor.
Introduction to this compound
This compound acts by potentiating AMPA receptor function, which is believed to enhance glutamatergic neurotransmission.[1][2] This mechanism has led to its investigation in various neurological and psychiatric conditions. In preclinical studies, this compound has been shown to increase the release of brain-derived neurotrophic factor (BDNF), enhance neuronal differentiation and survival, and produce nootropic effects.[3] However, its development as an antidepressant was halted after a Phase II trial for major depressive disorder failed to meet its primary endpoints.[2][3] Understanding the nuances of this compound is critical for interpreting experimental outcomes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It binds to a site on the AMPA receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate. This leads to increased cation influx (primarily Na⁺ and Ca²⁺) and subsequent downstream signaling cascades.
Q2: What are the known species differences in the effects of this compound?
A2: While specific comparative studies are limited in the provided search results, it is a common phenomenon in pharmacology for species differences to exist in drug metabolism, receptor subtype expression, and blood-brain barrier penetration. Researchers should be cautious when extrapolating results from animal models to humans.
Q3: Has this compound shown any off-target effects?
A3: The provided search results do not contain information on the off-target binding profile of this compound. When encountering unexpected results, it is crucial to consider the possibility of off-target effects. A comprehensive off-target liability panel screening would be necessary to definitively address this question.
Troubleshooting Unexpected Results
In Vitro Experiments
| Unexpected Result | Possible Causes | Troubleshooting Steps |
| No potentiation of AMPA receptor currents in electrophysiology recordings. | 1. Compound instability: this compound may have degraded in the experimental buffer. 2. Incorrect concentration: Calculation or dilution errors. 3. Low receptor expression: The cell line or primary neurons may have low levels of AMPA receptors. 4. Voltage-clamp issues: Poor quality recording can mask the effect. | 1. Prepare fresh solutions of this compound for each experiment. Assess solubility and stability in your specific buffer system. 2. Verify all calculations and perform a concentration-response curve. 3. Confirm AMPA receptor expression using immunocytochemistry or western blotting. 4. Ensure a stable and low-resistance seal. Monitor series resistance throughout the experiment. |
| Bell-shaped dose-response curve observed. | 1. Agonistic activity at high concentrations: Some AMPA receptor potentiators can exhibit direct agonistic effects at higher doses, which may lead to receptor desensitization and a decrease in response.[4][5][6] 2. Cellular toxicity: High concentrations of the compound may be toxic to the cells. | 1. Carefully evaluate the full dose-response range. Consider that the optimal concentration for potentiation may be narrow.[5] 2. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional experiments. |
| Variability in BDNF expression results. | 1. Cell culture conditions: Differences in cell density, passage number, or media composition can affect BDNF expression. 2. Timing of treatment and measurement: The time course of this compound-induced BDNF expression may be transient. | 1. Standardize all cell culture parameters. 2. Perform a time-course experiment to determine the optimal time point for measuring BDNF expression after this compound treatment. |
In Vivo Experiments
| Unexpected Result | Possible Causes | Troubleshooting Steps |
| Lack of behavioral effect in animal models of depression. | 1. Inadequate dose or route of administration: The compound may not be reaching the target brain regions at a sufficient concentration. 2. Choice of animal model: The specific animal model may not be sensitive to the mechanism of action of this compound. 3. High placebo effect: Some behavioral tests are prone to high variability and placebo responses. | 1. Conduct pharmacokinetic studies to determine the brain exposure of this compound after different doses and routes of administration. 2. Consider using multiple, mechanistically distinct animal models of depression.[7] 3. Ensure proper habituation of the animals and blinding of the experimenters. Increase sample size to improve statistical power. |
| Discrepancy between preclinical efficacy and clinical trial outcomes. | 1. Translational challenges: Animal models may not fully recapitulate the complexity of human depression.[2][3] 2. Different maximum tolerated dose (MTD) in healthy volunteers vs. patients: The MTD for this compound was found to be higher in depressed patients (450 mg bid) than in healthy volunteers (225 mg bid).[1] This difference in tolerability could impact the therapeutic window. | 1. Acknowledge the inherent limitations of animal models and use a translational approach that integrates preclinical and clinical data. 2. Carefully consider the patient population and dose-escalation strategy in clinical trial design. |
| Adverse effects observed (e.g., dizziness, nausea). | 1. On-target effects: Over-potentiation of AMPA receptors in certain brain regions can lead to excitotoxicity and adverse effects.[1][8] 2. Off-target effects: As the off-target profile is unknown, this possibility cannot be ruled out. | 1. Monitor for dose-dependent adverse events. The therapeutic index for AMPA receptor potentiators can be narrow.[5] 2. If possible, conduct studies to investigate the off-target profile of this compound. |
Experimental Protocols
Measurement of BDNF mRNA in Rat Hippocampus
This protocol is adapted from a study investigating the effect of this compound on stress-induced BDNF transcription.[9]
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: A single intraperitoneal (i.p.) injection of this compound (10 mg/kg) or saline.
-
Stress Procedure: 15 minutes after the injection, expose the rats to a 5-minute swim stress session.
-
Tissue Collection: Sacrifice the animals 15 minutes after the end of the stress session.
-
Analysis: Dissect the hippocampus and measure total BDNF mRNA levels using real-time PCR.
Expected Outcome: this compound in combination with stress is expected to significantly increase total BDNF mRNA levels in the hippocampus.[9]
Neurogenesis Assay using BrdU Staining
This is a general protocol for assessing cell proliferation.[10][11][12][13][14]
-
BrdU Administration: Administer 5-bromo-2'-deoxyuridine (BrdU) to the animals (typically via i.p. injection) or add it to cell cultures.
-
Tissue/Cell Processing: After the desired labeling period, sacrifice the animals and perfuse with a fixative (e.g., 4% paraformaldehyde). For cell cultures, fix the cells directly.
-
DNA Denaturation: Treat the tissue sections or cells with an acid (e.g., 2M HCl) or DNase I to denature the DNA and expose the incorporated BrdU.[10][13]
-
Immunostaining: Incubate with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Visualize the labeled cells using fluorescence microscopy and quantify the number of BrdU-positive cells.
Quantitative Data Summary
Maximum Tolerated Dose (MTD) of this compound[1]
| Population | Maximum Tolerated Dose (bid) |
| Healthy Volunteers | 225 mg |
| Patients with Major Depressive Disorder | 450 mg |
Common Adverse Events Associated with this compound[1][8]
| Adverse Event |
| Dizziness |
| Nausea |
| Headache |
| Feeling drunk |
References
- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. HBT1, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the AMPA receptor in antidepressant effects of ketamine and potential of AMPA receptor potentiators as a novel antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] HBT1, a Novel AMPA Receptor Potentiator with Lower Agonistic Effect, Avoided Bell-Shaped Response in In Vitro BDNF Production | Semantic Scholar [semanticscholar.org]
- 7. Behavioral animal models of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 12. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Anti-BrdU Staining Protocols Using DNAse with Surface and Fluorescent Proteins [protocols.io]
- 14. BrdU assay for neurogenesis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Off-Target Effects of Org-26576
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address potential off-target effects of Org-26576, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the AMPA receptor. It binds to an allosteric site on the receptor, enhancing the glutamate-induced ion channel opening, thereby potentiating excitatory neurotransmission.[1][2][3] This modulation is thought to underlie its potential therapeutic effects, including the promotion of brain-derived neurotrophic factor (BDNF) release and increased neuronal survival.[4]
Q2: What are the known on-target and potential off-target effects of this compound?
The primary on-target effect of this compound is the potentiation of AMPA receptor-mediated signaling. In clinical trials, the most frequently reported adverse events included dizziness, nausea, and a feeling of being drunk.[1] These are likely extensions of the on-target pharmacology, resulting from a generalized enhancement of glutamatergic neurotransmission.
While public domain data on a comprehensive off-target binding profile for this compound is limited, it is crucial for researchers to empirically determine and control for potential off-target effects in their specific experimental systems. The following sections provide detailed protocols for this purpose.
Q3: My experimental results with this compound are not consistent with known AMPA receptor signaling. How can I determine if this is due to an off-target effect?
Several experimental approaches can help distinguish between on-target and off-target effects. These include performing a dose-response analysis, using genetic knockdown (shRNA) of the intended target, and conducting rescue experiments with a drug-resistant mutant of the target. The following troubleshooting guides provide detailed protocols for these methods.
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Effects
This guide provides a workflow to determine if an observed cellular phenotype is a result of this compound acting on its intended target, the AMPA receptor.
Experimental Workflow for On-Target vs. Off-Target Effect Determination
Guide 2: Confirming Target Engagement in Cells using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that this compound is binding to the AMPA receptor in your cellular model. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
CETSA Experimental Workflow
Experimental Protocols
Protocol 1: Dose-Response Analysis
Objective: To determine if the concentration of this compound required to produce the observed phenotype correlates with its known EC50 for AMPA receptor potentiation.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound. A typical concentration range would span from 10 nM to 100 µM.
-
Treatment: Treat cells with the different concentrations of this compound for the desired duration.
-
Phenotypic Assay: Perform the assay to measure the phenotype of interest (e.g., cell viability, gene expression, signaling pathway activation).
-
Data Analysis: Plot the phenotypic response against the log of the this compound concentration to determine the EC50 for the observed effect. Compare this to the known EC50 for AMPA receptor potentiation.
Data Presentation:
| Parameter | This compound for AMPA Potentiation | This compound for Observed Phenotype |
| EC50 | ~1-10 µM (Hypothetical) | Experimentally Determined |
| Conclusion | - | If EC50 values are similar, the effect is likely on-target. If they differ significantly, it may be an off-target effect. |
Protocol 2: Genetic Knockdown of AMPA Receptor Subunits
Objective: To determine if the effect of this compound is dependent on the presence of its target, the AMPA receptor.
Methodology:
-
shRNA Design and Lentiviral Production: Design or obtain validated shRNA constructs targeting a specific AMPA receptor subunit (e.g., GRIA1, GRIA2). Produce lentiviral particles for transduction.
-
Transduction: Transduce the target cells with the shRNA-containing lentivirus. Include a non-targeting shRNA control.
-
Selection and Validation: Select for transduced cells (e.g., using puromycin) and validate the knockdown of the target protein by Western blot or qPCR.
-
This compound Treatment: Treat both the knockdown and control cells with a concentration of this compound that robustly elicits the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype in both cell populations.
Data Presentation:
| Cell Line | This compound Treatment | Phenotypic Response (% of Control) |
| Control shRNA | - | 100% |
| Control shRNA | + | Experimentally Determined |
| AMPA-R shRNA | - | Experimentally Determined |
| AMPA-R shRNA | + | Experimentally Determined |
| Conclusion | - | If the phenotype is significantly reduced or absent in the knockdown cells, it is likely an on-target effect. |
Protocol 3: Rescue Experiment with a Drug-Resistant Mutant
Objective: To confirm that the effect of this compound is specifically mediated by its interaction with the AMPA receptor. This is a "gold standard" experiment for on-target validation.
Methodology:
-
Site-Directed Mutagenesis: Introduce a point mutation in the this compound binding site of an AMPA receptor subunit cDNA that confers resistance to the drug's effects without altering the receptor's basal function.
-
Expression System: Use a cell line with endogenous AMPA receptors knocked down (as in Protocol 2).
-
Transfection: Transfect the knockdown cells with either the wild-type AMPA receptor subunit or the drug-resistant mutant.
-
This compound Treatment: Treat both populations of "rescue" cells with this compound.
-
Phenotypic Analysis: Measure the phenotype. The effect of this compound should be observed in cells rescued with the wild-type receptor but not in those rescued with the drug-resistant mutant.
Data Presentation:
| Cell Line | This compound Treatment | Phenotypic Response (% of Control) |
| AMPA-R KD + WT Rescue | + | Phenotype Observed |
| AMPA-R KD + Mutant Rescue | + | Phenotype Abolished or Reduced |
| Conclusion | - | If the phenotype is not observed in the mutant rescue cells, this strongly indicates an on-target effect. |
Signaling Pathways
On-Target Signaling Pathway of this compound
References
- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Org-26576 Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments aimed at improving the bioavailability of Org-26576.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound and what does it imply for its bioavailability?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug.[1][2] This classification indicates that the compound possesses both high permeability and high solubility. Theoretically, BCS Class I drugs are expected to have high oral bioavailability, as their absorption is typically not limited by dissolution or permeation across the gut wall.
Q2: What are the known pharmacokinetic properties of this compound in humans?
Following oral administration in a fasted state, this compound is rapidly absorbed and eliminated.[1] Peak plasma concentrations (Cmax) are typically reached approximately 30 minutes after dosing, and the elimination half-life (t1/2) is about 3 hours.[1] These characteristics have been observed in both single-dose and multiple-dose administrations.[1]
Q3: Does food intake affect the bioavailability of this compound?
Yes, food intake has been shown to significantly affect the pharmacokinetics of this compound.[1] Administration with a high-fat breakfast can delay the time to reach maximum plasma concentration (tmax) by about 40% and reduce the peak plasma concentration (Cmax) by approximately 50%.[1]
Q4: What is the primary mechanism of action for this compound?
This compound is a positive allosteric modulator of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][3][4][5] It enhances glutamatergic neurotransmission by modulating these ionotropic glutamate receptors.[1][4][5] This modulation can lead to downstream effects such as increased release of brain-derived neurotrophic factor (BDNF).[3][6]
Troubleshooting Guide: Investigating Low Bioavailability of this compound
Even though this compound is a BCS Class I drug, researchers may occasionally observe lower-than-expected bioavailability in their experiments. This guide provides a structured approach to troubleshooting such issues.
Problem: Unexpectedly Low Oral Bioavailability Observed in Preclinical or Clinical Studies.
Possible Cause 1: Formulation-Related Issues
-
Question: Is the drug substance fully dissolved in the formulation prior to administration?
-
Troubleshooting Steps:
-
Verify the solubility of this compound in the chosen vehicle at the intended concentration.
-
Visually inspect the formulation for any undissolved particles.
-
Consider using a different, more suitable vehicle if solubility is a concern.
-
-
-
Question: Could excipients in the formulation be interacting with this compound?
-
Troubleshooting Steps:
-
Review the literature for any known interactions between the excipients and this compound or similar compounds.
-
Conduct compatibility studies with the selected excipients.
-
If an interaction is suspected, consider a simpler formulation with fewer excipients.
-
-
Possible Cause 2: Gastrointestinal Tract (GIT) Instability
-
Question: Is this compound stable in the pH range of the stomach and intestine?
-
Troubleshooting Steps:
-
Perform in vitro stability studies of this compound in simulated gastric and intestinal fluids.
-
Analyze for any degradation products using a suitable analytical method (e.g., HPLC).
-
If instability is detected, enteric coating or other protective formulation strategies may be necessary.[7]
-
-
Possible Cause 3: First-Pass Metabolism
-
Question: Is this compound undergoing significant metabolism in the liver or gut wall?
-
Troubleshooting Steps:
-
Conduct in vitro metabolism studies using liver microsomes or hepatocytes.
-
Analyze for the formation of metabolites.
-
If extensive first-pass metabolism is identified, strategies to bypass the liver, such as alternative routes of administration, could be explored.
-
-
Possible Cause 4: Transporter-Mediated Efflux
-
Question: Is this compound a substrate for any efflux transporters (e.g., P-glycoprotein) in the intestine?
-
Troubleshooting Steps:
-
Utilize in vitro cell-based assays (e.g., Caco-2 permeability assays) to assess the potential for transporter-mediated efflux.
-
The inclusion of known efflux pump inhibitors in these assays can help confirm this mechanism.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Under Fasted and Fed Conditions
| Parameter | Fasted State | High-Fat Meal |
| tmax (Time to Peak Concentration) | ~0.5 hours | Increased by ~40% |
| Cmax (Peak Plasma Concentration) | Baseline | Reduced by ~50% |
| t1/2 (Elimination Half-Life) | ~3 hours | Not significantly affected |
Data summarized from a study in healthy volunteers.[1]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing to Assess Formulation Performance
Objective: To evaluate the dissolution rate of different this compound formulations.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a switch to simulated intestinal fluid (pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure: a. Place one dosage form (e.g., capsule, tablet) in each dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium. c. Replace the withdrawn volume with fresh, pre-warmed medium. d. Analyze the concentration of this compound in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay for Assessing Intestinal Permeability and Efflux
Objective: To determine the permeability of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium, and to investigate the potential for P-glycoprotein (P-gp) mediated efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed, typically for 21 days.
-
Transport Buffer: Use a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.
-
Procedure: a. Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. b. Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time. c. Efflux Inhibition: Repeat the A-B and B-A transport experiments in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Sample Analysis: Quantify the concentration of this compound in the donor and receiver compartments at various time points using LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. b. Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests the involvement of active efflux. c. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms P-gp mediated transport.
Visualizations
Caption: Signaling Pathway of this compound.
Caption: Troubleshooting Low Bioavailability Workflow.
References
- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
Org-26576 Delivery in Brain Slices: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the AMPA receptor positive allosteric modulator Org-26576 in acute brain slice preparations, this technical support center provides essential troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound in brain slice electrophysiology and imaging experiments.
| Issue | Potential Cause | Recommended Solution |
| No discernible effect of this compound on synaptic transmission or neuronal activity. | Inadequate Drug Concentration: The effective concentration of a drug in a brain slice can be significantly higher (sometimes >100-fold) than in cell culture due to limited diffusion and non-specific binding.[1] | Gradually increase the concentration of this compound in the artificial cerebrospinal fluid (aCSF). Based on in vivo studies using 1-10 mg/kg, a starting concentration of 1-10 µM in the bath is recommended, with titration up to 50 µM or higher as needed.[2][3] |
| Poor Drug Penetration: The thickness of the brain slice can impede the diffusion of this compound to the target neurons. | - Ensure brain slices are maintained in a healthy condition, as this can affect drug penetration. - Increase the pre-incubation time with this compound to allow for sufficient diffusion into the tissue before recording. - Consider using a perfusion system with a faster flow rate to enhance delivery to the slice surface. | |
| Compound Instability or Precipitation in aCSF: this compound may have limited solubility or stability in the aqueous environment of aCSF, especially at higher concentrations. | - Prepare a concentrated stock solution of this compound in a suitable vehicle solvent like DMSO. The final concentration of DMSO in the aCSF should be kept to a minimum (<0.1%) to avoid solvent-induced neurotoxicity. - Visually inspect the aCSF for any signs of precipitation after adding the drug. - Prepare fresh drug-containing aCSF for each experiment. | |
| Signs of Excitotoxicity (e.g., neuronal swelling, irreversible depolarization, cell death). | Over-potentiation of AMPA Receptors: As a positive allosteric modulator, this compound enhances glutamatergic neurotransmission, which can lead to excessive neuronal excitation and subsequent cell death.[4][5] | - Start with a lower concentration of this compound and gradually increase it while monitoring cell health. - Reduce the duration of drug application. - Ensure the baseline level of synaptic activity is not excessively high. Consider reducing the stimulation intensity. - Include an NMDA receptor antagonist (e.g., AP5) in the recording aCSF to block a major downstream contributor to excitotoxicity. |
| Variable or Inconsistent Drug Effects Across Slices or Experiments. | Inconsistent Slice Health: The viability of brain slices can vary significantly, impacting neuronal responses to drug application. | - Adhere to a consistent and optimized brain slicing protocol to ensure slice viability.[6][7][8] - Allow for an adequate recovery period for slices after cutting and before drug application. - Visually inspect slices for signs of damage or poor health before starting an experiment. |
| Incomplete Washout of the Drug: this compound may have a slow washout from the tissue, leading to lingering effects that can confound subsequent experiments. | - Increase the duration of the washout period with drug-free aCSF. - Increase the perfusion rate during the washout phase. - If possible, perform experiments on separate, drug-naive slices to avoid carry-over effects. | |
| Receptor Desensitization: While this compound is expected to reduce AMPA receptor desensitization, prolonged application could potentially lead to altered receptor trafficking or other compensatory mechanisms.[9][10][11] | - Apply the drug for the shortest duration necessary to observe the desired effect. - Consider intermittent application protocols. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in acute brain slice experiments?
A1: Based on in vivo studies, a starting concentration of 1-10 µM in the recording aCSF is a reasonable starting point.[2][3] However, due to the nature of brain slice preparations, you may need to increase this concentration, potentially up to 50 µM or higher, to observe a robust effect. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q2: What is the best vehicle solvent to use for this compound?
A2: Dimethyl sulfoxide (DMSO) is a common choice for dissolving lipophilic compounds for in vitro experiments. Prepare a high-concentration stock solution of this compound in DMSO and then dilute it into the aCSF to the final desired concentration. It is crucial to keep the final DMSO concentration in the aCSF below 0.1% to avoid potential neurotoxic effects of the solvent.
Q3: How can I be sure that this compound is reaching the neurons in my brain slice?
A3: Ensuring drug penetration is a common challenge. To improve penetration, ensure your slices are healthy and well-maintained. A longer pre-incubation period with the drug before recording can also help. If you are still concerned about penetration, you might consider using a local application method, such as a "puff" pipette, to deliver the drug directly to the vicinity of the recorded neuron.
Q4: I am observing what appears to be excitotoxicity after applying this compound. What can I do to prevent this?
A4: Excitotoxicity is a valid concern when using a positive modulator of a major excitatory neurotransmitter system.[4][5] To mitigate this, start with the lowest effective concentration of this compound. You can also reduce the duration of drug application. Additionally, including an NMDA receptor antagonist, such as D-AP5, in your recording solution can help to block a major pathway for excitotoxicity without interfering with the direct action of this compound on AMPA receptors.
Q5: How long should I wash out this compound before recording baseline again or applying another drug?
A5: The washout time can vary depending on the concentration used and the properties of the tissue. A standard washout period is typically 15-30 minutes. However, if you suspect incomplete washout, it is advisable to extend this period. Monitoring the return of synaptic responses to their pre-drug baseline is the most reliable way to determine if the washout is complete. For critical experiments, using a fresh, drug-naive slice is the best practice to avoid any confounding carry-over effects.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated slicing solution.
-
Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick).
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until they are used for recording.
Protocol 2: Bath Application of this compound for Electrophysiology
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Transfer a healthy brain slice to the recording chamber of the electrophysiology setup, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.
-
Obtain a stable baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or whole-cell recordings).
-
Dilute the this compound stock solution into the perfusion aCSF to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Switch the perfusion to the aCSF containing this compound and record the changes in synaptic activity.
-
To wash out the drug, switch the perfusion back to the drug-free aCSF.
Visualizations
Caption: Signaling pathway of this compound at a glutamatergic synapse.
Caption: A logical workflow for troubleshooting the lack of this compound effect.
References
- 1. researchgate.net [researchgate.net]
- 2. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regionally selective and dose-dependent effects of the ampakines Org 26576 and Org 24448 on local cerebral glucose utilisation in the mouse as assessed by 14C-2-deoxyglucose autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. precisionary.com [precisionary.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.providence.org [digitalcommons.providence.org]
- 9. Lack of AMPA receptor desensitization during basal synaptic transmission in the hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desensitization Properties of AMPA Receptors at the Cerebellar Mossy Fiber–Granule Cell Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
avoiding artifacts in histological studies with Org-26576
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts in histological studies involving the AMPA receptor modulator Org-26576.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It enhances glutamatergic neurotransmission by binding to a site on the AMPA receptor distinct from the glutamate binding site, thereby increasing the receptor's response to glutamate.[1] This modulation is believed to underlie its effects on synaptic plasticity and neurogenesis.[1]
Q2: Are there any known histological artifacts specifically caused by this compound?
Currently, there is no specific documentation in scientific literature detailing histological artifacts directly caused by this compound. However, as with any experimental compound, improper handling, incorrect concentration, or interactions with histological reagents could potentially lead to artifacts. This guide provides troubleshooting for common histological artifacts that could be encountered during studies with this compound.
Q3: What are the solubility characteristics of this compound?
In a clinical study, this compound was provided as a freeze-dried cake and reconstituted in sterile water, then added to a gelatin/mannitol solution for oral administration.[1] For preclinical research, it is crucial to consult the manufacturer's datasheet for specific solubility information (e.g., in DMSO or other solvents) to ensure complete dissolution and avoid precipitation in tissue samples.
Q4: How might the physiological effects of this compound indirectly influence histology?
This compound enhances neuronal activity.[3] This could potentially lead to subtle morphological changes in neurons or glial cells. It is important to have well-defined control groups (vehicle-only) to distinguish between compound-specific effects and artifacts.
Troubleshooting Guide: Common Histological Artifacts
Artifacts in histology can arise at any stage, from tissue collection to slide mounting.[4][5] This guide provides a systematic approach to identifying and mitigating these issues in the context of this compound research.
Table 1: Troubleshooting Common Histological Artifacts
| Artifact | Appearance | Potential Cause(s) | Recommended Solution(s) |
| Precipitate/Crystals | Small, crystalline, or amorphous deposits on or within the tissue section. | - Incomplete dissolution of this compound in the vehicle. - Interaction of this compound or its vehicle with fixatives or staining reagents. - Use of a supersaturated solution. | - Ensure this compound is fully dissolved in the appropriate solvent before administration/application. - Perform a solubility test of the final dosing solution. - Include a vehicle-only control group to rule out vehicle-induced precipitation. - Filter the dosing solution if permissible. |
| Tissue Shrinkage or Swelling | Cells appear shrunken with artificial spaces around them, or swollen and pale. | - Improper osmolarity of the fixative solution.[6] - Prolonged fixation.[6] | - Use an isotonic fixative (e.g., 10% neutral buffered formalin). - Optimize fixation time based on tissue size and type.[6] - Ensure consistency in fixation protocols across all experimental groups. |
| Poor Staining/Uneven Coloration | Weak, patchy, or inconsistent staining across the tissue section. | - Inadequate fixation, preventing proper dye penetration. - Residual solvent from the this compound vehicle interfering with staining. - Variation in tissue thickness.[6] | - Ensure thorough fixation and adequate washing before processing. - If using a non-aqueous vehicle, ensure it is completely removed during processing. - Maintain consistent section thickness using a calibrated microtome. |
| "Floaters" or Contaminants | Extraneous tissue fragments or foreign material on the slide.[7] | - Contamination of reagents or instruments.[7] - Carryover between specimens during processing.[7] | - Meticulously clean all glassware, tools, and the microtome.[6][7] - Use fresh, filtered reagents. - Process this compound and control tissues separately if carryover is a concern. |
| Edge Artifacts | Over-staining, shrinkage, or mechanical damage at the periphery of the tissue. | - Tissue drying out before or during fixation.[8] - Mechanical damage during tissue handling.[7] | - Keep tissue moist with saline during dissection.[8] - Handle specimens gently with appropriate tools.[6][7] - Ensure the entire specimen is fully immersed in fixative.[6] |
Experimental Protocols
General Protocol for Perfusion and Tissue Fixation
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Anesthesia: Anesthetize the animal using an approved institutional protocol.
-
Perfusion:
-
Perform a transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to clear the blood.
-
Follow with perfusion of a 10% neutral buffered formalin (NBF) solution. The volume and flow rate should be appropriate for the animal model.
-
-
Tissue Dissection: Carefully dissect the brain or other target tissues.
-
Post-fixation: Immerse the dissected tissue in 10% NBF for 24-48 hours at 4°C.
-
Cryoprotection (for frozen sections): Transfer the tissue to a 30% sucrose solution in PBS until it sinks.
-
Embedding:
-
For paraffin sections, dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
For frozen sections, embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound.
-
-
Sectioning: Section the tissue at the desired thickness using a microtome or cryostat.
-
Staining: Proceed with the desired histological or immunohistochemical staining protocol.
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow for Histological Analysis
Caption: General experimental workflow for histological studies.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common artifacts.
References
- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artifacts in Histologic Sections - National Diagnostics [nationaldiagnostics.com]
- 6. Troubleshooting Fixation in Histology Pt 2: Advanced Troubleshooting and Pro Tips [nsh.org]
- 7. scispace.com [scispace.com]
- 8. leicabiosystems.com [leicabiosystems.com]
Validation & Comparative
A Comparative Guide to Org-26576 and CX-516: A Deep Dive into Two Generations of Ampakines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Org-26576 and the prototypical ampakine, CX-516. Both compounds are positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, designed to enhance glutamatergic neurotransmission. While both aimed to address cognitive deficits and mood disorders, their distinct pharmacological profiles have led to different developmental trajectories. This document synthesizes preclinical and clinical data to offer a comprehensive overview for the scientific community.
Mechanism of Action: Potentiating Glutamatergic Signaling
Both this compound and CX-516 function as "ampakines," a class of drugs that bind to an allosteric site on the AMPA receptor. This binding slows the receptor's deactivation and, to a lesser extent, desensitization, thereby potentiating the effects of the endogenous ligand, glutamate.[1] This enhancement of glutamatergic signaling is thought to underlie their potential therapeutic effects in conditions associated with synaptic dysfunction.
The downstream effects of AMPA receptor potentiation are crucial to their proposed therapeutic actions. Enhanced glutamatergic signaling can lead to the release of brain-derived neurotrophic factor (BDNF), a key molecule in neurogenesis and synaptic plasticity.[2][3] This, in turn, can activate signaling cascades such as the PI3K/Akt/mTOR pathway, which is involved in protein synthesis and cell growth, further contributing to synaptic strengthening.[4][5]
Comparative Data: A Quantitative Overview
The following tables summarize the key quantitative data for this compound and CX-516, compiled from various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and thus, data should be interpreted with consideration of the different experimental contexts.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | CX-516 | Source(s) |
| EC50 (AMPA Potentiation) | 8-16 μM (in rat hippocampal neurons) | ~2.8 - 3.7 mM (in PFC and SNc neurons) | [6][7] |
| Relative Potency | 10-30 fold greater than CX-516 | Reference Compound | [8] |
| Selectivity | Selective for AMPA receptors over 60+ other targets | Primarily acts on AMPA receptors | [8] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound (Human) | CX-516 (Human) | Source(s) |
| Half-life (t1/2) | ~3 hours | ~45 minutes | [9][10] |
| Absorption | Rapidly absorbed | Rapidly absorbed | [10][11] |
| Key Limitation | N/A | Low potency and short half-life | [11] |
Table 3: Preclinical Efficacy
| Model/Assay | This compound | CX-516 | Source(s) |
| Neurogenesis | Increased progenitor cell proliferation (~40%) and survival (~30%) in dentate gyrus | Data not available | [8] |
| BDNF Expression | Significantly increased total BDNF mRNA in the hippocampus | Increased BDNF and NGF mRNA in dentate gyrus, amygdala, and piriform cortex | [12][13] |
| Cognitive Enhancement | Improved spatial reference learning and retrieval | Improved performance in Delayed Non-Match-to-Sample (DNMS) task | [3][10] |
Table 4: Clinical Trial Overview
| Indication | This compound | CX-516 | Source(s) |
| Major Depressive Disorder (MDD) | Numerically greater improvement on MADRS vs. placebo (not statistically significant in Phase II) | Not extensively studied for MDD | [11][14] |
| ADHD | Superior to placebo at 100 mg b.i.d. in one study, but not confirmed in a flexible-dose study | Investigated, but development halted | [11][15] |
| Alzheimer's Disease | Not a primary indication in later trials | Investigated, but development halted due to lack of efficacy | [11][16] |
| Fragile X Syndrome | Not investigated | No significant improvement in cognition or behavior | [17] |
| Maximum Tolerated Dose (MTD) in MDD Patients | 450 mg b.i.d. | N/A | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of Ampakines
// Nodes Glutamate [label="Glutamate", fillcolor="#FBBC05", fontcolor="#202124"]; Ampakine [label="this compound / CX-516", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPAR [label="AMPA Receptor", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Influx [label="Ca²+ Influx", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BDNF_Release [label="BDNF Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; TrkB [label="TrkB Receptor", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synaptic_Plasticity [label="Synaptic Plasticity &\nNeurogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Therapeutic_Effects [label="Potential Therapeutic\nEffects", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Glutamate -> AMPAR [label="Binds"]; Ampakine -> AMPAR [label="Potentiates"]; AMPAR -> Ca_Influx [label="Activates"]; Ca_Influx -> BDNF_Release; BDNF_Release -> TrkB [label="Activates"]; TrkB -> PI3K_Akt; PI3K_Akt -> mTOR; mTOR -> Synaptic_Plasticity [label="Promotes"]; Synaptic_Plasticity -> Therapeutic_Effects; } caption: "Simplified signaling cascade following AMPA receptor potentiation by ampakines."
Experimental Workflow: Morris Water Maze
// Nodes Habituation [label="Habituation\n(1 day, no platform)"]; Acquisition [label="Acquisition Phase\n(5-7 days, 4 trials/day)"]; Treatment [label="Drug Administration\n(e.g., this compound or Vehicle)"]; Probe_Trial [label="Probe Trial\n(24h after last acquisition trial,\nno platform)"]; Data_Analysis [label="Data Analysis\n(Escape latency, path length,\ntime in target quadrant)"];
// Edges Habituation -> Acquisition; Treatment -> Acquisition [style=dashed, label="Before each trial block"]; Acquisition -> Probe_Trial; Probe_Trial -> Data_Analysis; } caption: "A typical experimental workflow for the Morris Water Maze test."
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and CX-516.
In Vitro Electrophysiology in Hippocampal Slices
Objective: To measure the potentiation of AMPA receptor-mediated synaptic transmission.
Protocol:
-
Slice Preparation:
-
Young adult Sprague-Dawley rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution (containing sucrose to improve neuronal viability).
-
Transverse hippocampal slices (300-400 µm) are prepared using a vibratome.
-
Slices are allowed to recover for at least 1 hour in standard aCSF at room temperature.[18]
-
-
Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.
-
Excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) are evoked by electrical stimulation of the Schaffer collateral pathway.
-
A stable baseline of synaptic responses is recorded for 10-20 minutes.
-
-
Drug Application:
-
This compound or CX-516 is bath-applied at various concentrations.
-
The effect of the compound on the amplitude and decay kinetics of the EPSPs/EPSCs is recorded.
-
The degree of potentiation is calculated as the percentage increase from the baseline response.
-
Morris Water Maze for Cognitive Enhancement
Objective: To assess spatial learning and memory in rodents.
Protocol:
-
Apparatus:
-
A circular pool (1.5-2 m in diameter) is filled with water made opaque with non-toxic paint.
-
An escape platform is submerged 1-2 cm below the water surface in a fixed location in one of the four quadrants.
-
Distal visual cues are placed around the room.[19]
-
-
Habituation:
-
On the first day, animals are allowed to swim freely for 60 seconds without the platform to acclimate to the pool.
-
-
Acquisition Training:
-
For 5-7 consecutive days, each animal undergoes four trials per day.
-
The animal is placed in the water at one of four quasi-random starting positions, facing the pool wall.
-
The animal is allowed 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path taken are recorded using a video tracking system.[12]
-
-
Drug Administration:
-
This compound, CX-516, or vehicle is administered (e.g., intraperitoneally) at a set time before the first trial of each day.
-
-
Probe Trial:
-
24 hours after the final acquisition trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an index of spatial memory retention.
-
Discussion and Conclusion
The comparison between this compound and CX-516 highlights the evolution of ampakine development. CX-516, as a first-generation ampakine, demonstrated the potential of AMPA receptor modulation but was ultimately limited by its poor pharmacokinetic profile and low potency.[11] This led to disappointing results in clinical trials for various neurological and psychiatric disorders.[11][17]
This compound emerged as a more potent successor, with a 10-30 fold greater potency in preclinical models.[8] It showed promise in animal models of depression and ADHD, demonstrating effects on neurogenesis and BDNF expression.[3][8] However, despite its improved pharmacological profile, this compound also failed to meet primary endpoints in Phase II clinical trials for MDD and ADHD, leading to the discontinuation of its development.[3][15]
The journey of this compound and CX-516 underscores the challenges in translating preclinical findings in the glutamatergic system to clinical efficacy. While the mechanism of action is well-supported by in vitro and in vivo data, the complexities of neuropsychiatric disorders and the therapeutic window of AMPA receptor modulation remain significant hurdles. Future research in this area may benefit from more targeted patient populations, the use of biomarkers to identify responders, and the development of ampakines with even more refined pharmacological profiles. This comparative guide serves as a valuable resource for researchers aiming to build upon the lessons learned from these pioneering compounds.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. M1 muscarinic receptors regulate the phosphorylation of AMPA receptor subunit GluA1 via a signaling pathway linking cAMP-PKA and PI3K-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of PI3K-mediated AMPA receptor changes in post-conditioning of propofol in brain protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Positive modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors in prefrontal cortical pyramidal neurons by a novel allosteric potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A role for the mTOR pathway in surface expression of AMPA receptors | Scilit [scilit.com]
- 9. CX-516 - Wikipedia [en.wikipedia.org]
- 10. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of AMPA receptor modulators on hippocampal and cortical function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-Cognitive Effects of Org-26576: A Comparative Guide to Using the AMPA Antagonist NBQX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the positive allosteric modulator (PAM) Org-26576 and the competitive antagonist NBQX, with a focus on utilizing NBQX to validate the AMPA receptor-mediated effects of this compound. This document outlines the experimental design, expected outcomes, and detailed protocols for researchers investigating the therapeutic potential of AMPA receptor modulation.
Introduction to this compound and NBQX
This compound is an ampakine, a class of positive allosteric modulators that enhance the function of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] By binding to an allosteric site, this compound potentiates the receptor's response to the endogenous agonist, glutamate, leading to increased synaptic plasticity and neurotransmission.[2] This mechanism has been explored for its potential therapeutic benefits in conditions like major depressive disorder.[3][4]
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a potent and selective competitive antagonist of the AMPA and kainate receptors, exhibiting a higher affinity for the AMPA receptor.[5] It functions by binding to the glutamate binding site on the receptor, thereby preventing its activation.[6] NBQX is widely used as a research tool to study the physiological and pathological roles of AMPA receptor-mediated signaling and is known for its neuroprotective and anticonvulsant properties.[5][6]
The co-administration of NBQX with this compound serves as a critical validation experiment. If the physiological or behavioral effects of this compound are indeed mediated by the potentiation of AMPA receptors, then the presence of a competitive antagonist like NBQX should attenuate or completely block these effects.
Comparative Data of this compound and NBQX
The following table summarizes the key pharmacological and electrophysiological properties of this compound and NBQX. This data is essential for designing and interpreting validation studies.
| Parameter | This compound | NBQX | References |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of AMPA receptors | Competitive Antagonist of AMPA/Kainate receptors | [1][2],[5] |
| Binding Site | Allosteric site on the AMPA receptor | Glutamate binding site on the AMPA receptor | [7],[6] |
| Effect on AMPA Receptor | Potentiates glutamate-induced currents | Blocks glutamate-induced currents | [2],[5] |
| Reported EC₅₀/IC₅₀ | EC₅₀ of ~7.4 µM (for similar high-impact ampakine CX729) | IC₅₀ of ~0.15 - 0.4 µM (in vitro); 28.2 nM (peak current); 0.90 µM (fEPSPs) | [8],[5][9][10] |
| Functional Outcome | Enhancement of synaptic plasticity, potential pro-cognitive and antidepressant effects | Neuroprotection, anticonvulsant activity | [1],[5][6] |
Experimental Protocols for Validation
To validate that the effects of this compound are mediated through the AMPA receptor, an electrophysiological approach using whole-cell patch-clamp recording from primary neuronal cultures or brain slices is recommended.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine if the potentiation of AMPA receptor-mediated currents by this compound is blocked by the competitive antagonist NBQX.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons) or acute brain slices (e.g., hippocampus).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 0.2 EGTA, 5 QX-314, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
Agonist: Glutamate or AMPA.
-
Test compounds: this compound, NBQX.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Prepare neuronal cultures or brain slices according to standard laboratory protocols.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Voltage-clamp the neuron at -70 mV to isolate AMPA receptor-mediated currents. Include a GABA-A receptor antagonist (e.g., picrotoxin) and an NMDA receptor antagonist (e.g., APV) in the external solution to block inhibitory currents and NMDA receptor-mediated currents, respectively.
-
Apply a brief pulse of glutamate or AMPA to elicit a baseline inward current.
-
After establishing a stable baseline, perfuse the cells with this compound at a concentration around its EC₅₀ and apply the agonist again. An increase in the current amplitude and/or a slowing of the decay kinetics is expected.
-
Following the potentiation by this compound, co-perfuse with both this compound and NBQX at a concentration several-fold above its IC₅₀.
-
Apply the agonist again and record the current.
-
Wash out all compounds and re-apply the agonist to ensure the cell's responsiveness returns to baseline.
Expected Results:
-
Application of this compound alone will significantly potentiate the AMPA receptor-mediated current.
-
Co-application of NBQX with this compound will significantly reduce or completely abolish the potentiated current, demonstrating that this compound's effect is dependent on the activation of the AMPA receptor at the glutamate binding site.
Visualizing the Mechanisms and Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway, the mechanisms of action of this compound and NBQX, and the experimental workflow for the validation study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Interactions of GYKI 52466 and NBQX with cyclothiazide at AMPA receptors: experiments with outside-out patches and EPSCs in hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Org-26576: A Comparative Analysis Against First-Generation Ampakines in Modulating Glutamatergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Org-26576, a novel benzamide-type α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulator (PAM), with first-generation ampakines. This analysis is supported by experimental data from preclinical and clinical studies, detailing methodologies and presenting quantitative data for clear comparison.
Introduction to Ampakines and this compound
Ampakines are a class of compounds that enhance excitatory neurotransmission by positively modulating AMPA receptors.[1] First-generation ampakines, often referred to as "CX compounds" and including molecules like CX-516, CX-691 (farampator), and CX-717, showed early promise in preclinical models of cognitive disorders but were often limited by low potency and unfavorable pharmacokinetic profiles.[2] this compound was developed as a next-generation ampakine with the aim of improving upon the therapeutic window and efficacy of its predecessors.[3][4] Both this compound and first-generation ampakines act by binding to an allosteric site on the AMPA receptor, thereby reducing receptor desensitization and deactivation and potentiating the effects of the endogenous ligand, glutamate.[1][5] This modulation of glutamatergic signaling has been shown to increase the release of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuroplasticity, learning, and memory.[4][6]
Comparative Efficacy Data
Quantitative data from preclinical and clinical studies are summarized below to highlight the efficacy of this compound in comparison to first-generation ampakines.
Preclinical Efficacy
| Compound | Model | Species | Key Findings | Reference |
| This compound | Electrophysiology (Hippocampal Neurons) | Rat | 10-30 fold more potent than CX516 in potentiating AMPA-mediated responses (EC50: 8-16 μM). | [3] |
| This compound | Morris Water Maze (Spatial Learning & Memory) | Rat | Doses of 3 and 10 mg/kg (twice daily) significantly improved early learning and spatial memory retrieval. | [2] |
| This compound | 6-Hydroxydopamine (6-OHDA) Lesion (ADHD model) | Rat | Dose-dependent inhibition of locomotor hyperactivity at 1, 3, and 10 mg/kg (i.p.). | [7] |
| CX-516 | Animal Model of Intellectual Disability | Not Specified | Effective at 5 mg/kg for 5 days. | [2] |
| CX-691 (Farampator) | General Preclinical Models | Not Specified | Higher potency compared to CX516. | [2] |
| CX-717 | Amphetamine-Induced Hyperactivity | Rat | More potent than CX516 in reducing hyperactivity. | [8] |
Clinical Efficacy and Tolerability
| Compound | Indication | Key Findings | Reference |
| This compound | Major Depressive Disorder (MDD) | Numerically greater improvement in MADRS scores compared to placebo. Improvements in executive function and processing speed at 400 mg BID. Maximum tolerated dose (MTD) in patients was 450 mg BID. Development for MDD was halted after a Phase II trial. | [4][9] |
| This compound | Attention-Deficit/Hyperactivity Disorder (ADHD) | 100 mg BID was superior to placebo in treating adult ADHD symptoms in one study, though these results were not confirmed at higher doses. | [7] |
| CX-516 | Schizophrenia (adjunctive therapy) | Well-tolerated and associated with moderate to large effect sizes in improving attention and memory when added to clozapine in a pilot study. However, a larger follow-up study did not show significant cognitive improvement. | [1][5] |
| CX-516 | Schizophrenia (monotherapy) | No clear improvement in psychosis or cognition was observed. | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Morris Water Maze for Spatial Learning and Memory (as applied in this compound studies)
This protocol is a standard method for assessing hippocampal-dependent spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface. The pool is located in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase: Rats are given multiple trials per day (e.g., 4 trials/day for 5 days) to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Cued Trials: To control for non-spatial factors (e.g., motivation, motor deficits), a visible platform is used.
-
-
Data Analysis: Key metrics include escape latency, path length, swim speed, and time spent in the target quadrant during the probe trial.
Neonatal 6-Hydroxydopamine (6-OHDA) Lesion Model of ADHD (as applied in this compound studies)
This is a widely used neurodevelopmental model of ADHD in rats.
-
Procedure:
-
Lesioning: Neonatal rat pups (typically on postnatal day 3 or 5) are anesthetized and administered 6-OHDA, a neurotoxin that selectively destroys dopaminergic neurons, via intracerebroventricular or direct injection into dopaminergic pathways. This leads to a significant and permanent depletion of dopamine in brain regions like the striatum and prefrontal cortex.
-
Behavioral Testing: When the lesioned rats reach adulthood, they exhibit behavioral characteristics reminiscent of ADHD, including hyperactivity, impulsivity, and attention deficits. Locomotor activity is a key measure of hyperactivity and is typically assessed in an open-field arena.
-
Drug Administration: Test compounds (e.g., this compound) or a vehicle are administered (e.g., via intraperitoneal injection) prior to behavioral testing to evaluate their effects on the observed hyperactivity.
-
-
Data Analysis: The primary outcome is the total distance traveled or the number of beam breaks in the open-field arena, which serves as a measure of locomotor activity.
Signaling Pathways and Visualizations
The therapeutic effects of this compound and first-generation ampakines are believed to be mediated through the potentiation of AMPA receptor signaling, leading to downstream effects on neurotrophic factor expression and synaptic plasticity.
AMPA Receptor Signaling Pathway
Positive allosteric modulation of AMPA receptors by ampakines enhances the influx of Na+ and Ca2+ ions in response to glutamate binding. This increased neuronal activity stimulates the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating several intracellular signaling cascades, including the Ras/ERK and PI3K/Akt pathways. These pathways ultimately converge on the transcription factor CREB (cAMP response element-binding protein), which promotes the transcription of genes involved in synaptic plasticity, neuronal survival, and cognitive function.
Caption: AMPA Receptor Signaling Pathway leading to enhanced neuroplasticity.
Experimental Workflow: Preclinical Evaluation of Ampakines
The preclinical evaluation of novel ampakines like this compound typically follows a structured workflow, starting from in vitro characterization to in vivo behavioral assessments.
Caption: A typical workflow for the preclinical assessment of novel ampakines.
Conclusion
This compound demonstrates a significant improvement in potency over the first-generation ampakine CX516.[3] Preclinical studies have consistently shown its efficacy in models of cognitive enhancement and ADHD.[2][7] While clinical trials for major depressive disorder and ADHD have yielded mixed results, leading to the discontinuation of its development for MDD, the data suggests a favorable tolerability profile compared to some earlier compounds.[4][7][9] The enhanced potency and promising preclinical data position this compound as a valuable research tool for investigating the therapeutic potential of AMPA receptor modulation. Further research focusing on patient stratification and biomarker development may yet uncover specific populations that could benefit from this class of compounds. The development of this compound represents a clear progression in the field of ampakine research, offering a more potent and potentially safer alternative to the first-generation molecules for exploring the complexities of glutamatergic neurotransmission in the central nervous system.
References
- 1. A placebo-controlled pilot study of the ampakine CX516 added to clozapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Preliminary experience with an ampakine (CX516) as a single agent for the treatment of schizophrenia: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. AMPA Receptor-Induced Local Brain-Derived Neurotrophic Factor Signaling Mediates Motor Recovery after Stroke | Journal of Neuroscience [jneurosci.org]
- 7. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Pharmacology of the Low-Impact Ampakine CX717 [mdpi.com]
- 9. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Novel Ampakines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of several notable ampakines, a class of positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Ampakines have garnered significant interest for their potential therapeutic applications in a range of neurological and psychiatric disorders. Understanding their pharmacokinetic properties is crucial for the design of effective dosing regimens and the prediction of their clinical performance. This document summarizes key pharmacokinetic parameters from clinical trials, details the experimental methodologies employed, and visualizes relevant biological and experimental workflows.
Comparative Pharmacokinetic Parameters of Ampakines
The following table summarizes the key pharmacokinetic parameters for four ampakines: CX-1739, CX-717, Org 26576, and CX-516, based on data from clinical trials in human subjects.
| Ampakine | Study Population | Dosing Regimen | Tmax (hours) | t1/2 (hours) | Key Findings |
| CX-1739 | Healthy Male Volunteers | Single Ascending Doses (100-1200 mg) & Multiple Ascending Doses (300-600 mg BID) | 1 - 5 | 6 - 9 | Cmax and AUC were dose-proportional. Well-tolerated up to 900 mg QD and 450 mg BID.[1][2] |
| CX-717 | Healthy Young Male and Elderly Male/Female Subjects | Single Ascending Doses (25-1600 mg) & Multiple Ascending Doses (100 mg QD - 800 mg BID) | 3 - 5 | 8 - 12 | Cmax and AUC were dose-proportional. Well-tolerated up to 1600 mg single dose and 800 mg BID.[3] |
| Org 26576 | Healthy Volunteers & Patients with Major Depressive Disorder (MDD) | Multiple Rising-Dose Cohorts (HV: 100–400 mg BID; MDD: 100–600 mg BID) | Not explicitly stated | Not explicitly stated | Comparable pharmacokinetic profiles between healthy volunteers and patients with MDD.[4][5][6] |
| CX-516 | Patients with Alzheimer's Disease | 900mg TID | Not explicitly stated | Not explicitly stated | Disappointing results in human trials, attributed in part to low potency.[7] |
Experimental Protocols
CX-1739 Phase I Clinical Trial
-
Study Design: A two-part study in healthy male volunteers. Part A was a single ascending dose (SAD) study with doses ranging from 100 to 1200 mg. Part B was a multiple ascending dose (MAD) study with doses of 300 mg and 600 mg administered twice daily (BID).[1][2]
-
Inclusion Criteria: Healthy male volunteers.
-
Exclusion Criteria: Not detailed in the provided search results.
-
Pharmacokinetic Sampling: Blood samples were collected at various time points post-dosing to determine plasma concentrations of CX-1739.
-
Bioanalytical Method: While the specific bioanalytical method is not detailed in the abstracts, plasma concentrations of ampakines in such studies are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10]
CX-717 Phase I/IIa Clinical Trials
-
Study Design: A four-part study involving single ascending doses (25-1600 mg), a food-effect crossover study, multiple ascending doses (100 mg QD to 800 mg BID), and a multiple-dose study in elderly subjects.[3] Another Phase IIa trial in adults with ADHD was a randomized, double-blind, two-period crossover study comparing two doses of CX-717 (200 mg and 800 mg BID) with placebo.[11][12]
-
Inclusion Criteria (ADHD study): Adults meeting DSM-IV criteria for ADHD with at least moderately severe symptoms (ADHD-RS score ≥22 and CGI-S score ≥4).[11]
-
Exclusion Criteria (ADHD study): Current use of medications for ADHD, unwillingness to refrain from medications that could interfere with cognitive assessment (e.g., benzodiazepines, sedating antihistamines), and a Body Mass Index (BMI) less than 18 or greater than 35.[11]
-
Pharmacokinetic Sampling: Serial blood samples were collected to characterize the pharmacokinetic profile.
-
Bioanalytical Method: Specific details of the bioanalytical method are not provided in the search results. It is presumed that a validated LC-MS/MS method was used for the quantification of CX-717 in plasma.
Org 26576 Phase Ib Clinical Trial (NCT00610649)
-
Study Design: A randomized, double-blind, placebo-controlled trial in patients with Major Depressive Disorder (MDD). The study included a multiple rising dose paradigm with a range of 100 mg BID to 600 mg BID.
-
Inclusion Criteria: Patients diagnosed with MDD.
-
Exclusion Criteria: Not detailed in the provided search results.
-
Pharmacokinetic Sampling: Blood samples were collected to assess the pharmacokinetic properties of Org 26576.
-
Bioanalytical Method: The specific bioanalytical methodology is not described in the available abstracts. A validated LC-MS/MS method is the standard for such studies.
CX-516 Clinical Trial in Alzheimer's Disease (NCT00001662)
-
Study Design: A randomized, controlled, proof-of-principle study where patients with dementia received CX-516 orally at a dose of 900mg three times a day (TID) for 12 weeks.[7]
-
Inclusion Criteria: Patients with a diagnosis of Alzheimer's disease.
-
Exclusion Criteria: Hepatic, cardiovascular, gastrointestinal, or hematological illness that could interfere with drug ADME; known hypersensitivity to CX-516; inability to swallow tablets or comply with the medication schedule; uncorrectable sensory deficits precluding psychometric testing; and depression.[7]
-
Pharmacokinetic Sampling: Details on the pharmacokinetic sampling schedule are not available in the provided information.
-
Bioanalytical Method: The specific bioanalytical method used for the quantification of CX-516 is not detailed.
Visualizations
Signaling Pathway
Caption: AMPA Receptor Signaling Pathway.
Experimental Workflow
Caption: Typical Workflow for an Ampakine Pharmacokinetic Study.
References
- 1. Safety, Tolerability, and Pharmacokinetic Profile of the Low-Impact Ampakine CX1739 in Young Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, tolerability and pharmacokinetic profile of the low-impact ampakine CX717 in young healthy male subjects and elderly healthy male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Low-impact ampakine CX717 exhibits promising therapeutic profile in adults with ADHD - A phase 2A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Org-26576 and Synaptic Plasticity: A Comparative Guide to AMPA Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Org-26576 and other positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with a focus on their impact on synaptic plasticity. The objective is to furnish researchers with a comprehensive overview of their performance, supported by available experimental data, to inform future research and drug development efforts.
Introduction to AMPA Receptor PAMs and Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are the primary cellular models of synaptic strengthening and weakening, respectively. AMPA receptors, which mediate the majority of fast excitatory neurotransmission in the central nervous system, play a crucial role in these processes.[1]
Positive allosteric modulators of AMPA receptors, also known as ampakines, are a class of compounds that enhance the function of these receptors without directly activating them.[2] They typically work by slowing the receptor's deactivation or desensitization, thereby prolonging the synaptic current and enhancing synaptic transmission.[3] This modulation of AMPA receptor function has been shown to facilitate the induction of LTP, making these compounds promising candidates for cognitive enhancement and the treatment of various neurological and psychiatric disorders.[2]
This compound is an ampakine that has been investigated for its potential as an antidepressant.[3] Preclinical studies have shown that it potentiates AMPA receptor function and can lead to an increase in brain-derived neurotrophic factor (BDNF), a key molecule involved in synaptic plasticity.[3][4] This guide will compare the effects of this compound on synaptic plasticity with those of other well-characterized AMPA PAMs, such as CX546 and CX516.
Comparative Efficacy on Synaptic Plasticity
The following table summarizes the quantitative effects of this compound and other selected AMPA PAMs on long-term potentiation (LTP). It is important to note that while qualitative evidence suggests this compound enhances synaptic plasticity, specific quantitative data from publicly available, peer-reviewed studies on its direct impact on the magnitude of LTP is limited compared to other ampakines.
| Compound | Class/Type | Concentration | Model System | Key Findings on LTP | Reference |
| This compound | Ampakine | 10 mg/kg (in vivo) | Rat Hippocampus | Significantly increased total BDNF mRNA levels in the hippocampus in combination with stress, indirectly suggesting a role in plasticity.[4] | [4] |
| CX546 | Ampakine (Type I) | 100 µM | Rat Hippocampal Slices (CA1) | Increased maximally inducible LTP from ~50% to ~100% potentiation following four-pulse theta-burst stimulation. Also enhanced NMDA receptor-dependent LTD.[1] | [1] |
| CX516 | Ampakine (Type II) | 100 µM | Rat Hippocampal Slices (CA1) | Facilitated the induction of stable LTP with a normally ineffective three-pulse theta-burst stimulation. Did not significantly increase the maximal LTP magnitude.[1] | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of AMPA PAMs' effects on synaptic plasticity.
Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol is a representative example of how the effects of AMPA PAMs on LTP are typically studied.
Objective: To measure the effect of an AMPA PAM on the induction and magnitude of LTP at the Schaffer collateral-CA1 synapse in rat hippocampal slices.
Materials:
-
Male Sprague-Dawley rats (6-8 weeks old)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 D-glucose, saturated with 95% O2/5% CO2.
-
Test compound (e.g., CX546, CX516) dissolved in a suitable vehicle (e.g., DMSO, then diluted in aCSF).
-
Dissection tools, vibratome, recording chamber, amplifiers, and data acquisition system.
Methods:
-
Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. The hippocampus is dissected out, and transverse slices (400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Baseline synaptic responses are established by stimulating at a low frequency (e.g., 0.05 Hz) for at least 20 minutes. The stimulus intensity is adjusted to elicit an fEPSP amplitude that is 30-40% of the maximum.
-
Drug Application: The AMPA PAM is bath-applied to the slice at the desired concentration for a predetermined period (e.g., 20-30 minutes) before LTP induction.
-
LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of multiple trains of bursts (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).[1]
-
Post-Induction Recording: Following LTP induction, fEPSPs are recorded at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of potentiation.
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-induction baseline. The magnitude of LTP is calculated as the average percentage increase in the fEPSP slope during the last 10 minutes of the recording period. Statistical comparisons are made between control (vehicle-treated) and drug-treated slices.
Signaling Pathways and Mechanisms of Action
AMPA PAMs enhance synaptic plasticity primarily by modulating the gating kinetics of AMPA receptors. This leads to a larger and more prolonged depolarization of the postsynaptic membrane, which facilitates the activation of NMDA receptors, a key step in the induction of many forms of LTP.
References
- 1. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Hippocampal long-term depression and long-term potentiation encode different aspects of novelty acquisition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Org-26576 and Other Nootropic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ampakine Org-26576 with other prominent nootropic agents, including classic racetams and the wakefulness-promoting drug modafinil. The objective is to present a clear overview of their mechanisms of action, preclinical and clinical efficacy, and safety profiles, supported by experimental data.
Introduction to this compound and Nootropics
This compound is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, placing it in the "ampakine" class of nootropics.[1][2] These compounds enhance glutamatergic neurotransmission, a pathway critical for synaptic plasticity, learning, and memory.[1][3][4] Developed initially for cognitive enhancement and later studied for major depressive disorder, this compound has shown efficacy in preclinical models by increasing brain-derived neurotrophic factor (BDNF) and promoting neuronal survival.[2][5] However, its development was halted after it failed to meet endpoints in Phase II clinical trials for depression.[2][6]
This guide compares this compound to:
-
Aniracetam: A fellow ampakine and racetam known for its cognitive-enhancing and anxiolytic effects.[7][8][9]
-
Piracetam: The original nootropic, or "smart drug," from which the racetam class is derived. Its mechanism is multifaceted, influencing membrane fluidity and various neurotransmitter systems.[10][11][12][13]
-
Modafinil: A wakefulness-promoting agent with a distinct mechanism involving dopamine reuptake inhibition and effects on histamine, norepinephrine, and other systems.[14][15][16] It is often used off-label for cognitive enhancement.[17]
Mechanism of Action
The primary mechanism of nootropics varies significantly. This compound and Aniracetam directly target the glutamatergic system, while Piracetam has a broader, less direct influence, and Modafinil primarily acts on catecholaminergic pathways.
Signaling Pathway of this compound
This compound binds to an allosteric site on the AMPA receptor. This binding enhances the receptor's response to its endogenous ligand, glutamate, by slowing the receptor's deactivation and desensitization. The result is an amplified and prolonged excitatory signal. This increased glutamatergic activity is believed to trigger downstream cascades, including the release of Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in neurogenesis and synaptic plasticity.[2][18][19][20]
Comparative Data on Mechanism and Efficacy
The following table summarizes key quantitative data for this compound and comparator nootropics. Direct comparisons are challenging due to varied experimental designs, but this data provides a basis for evaluation.
| Parameter | This compound | Aniracetam | Piracetam | Modafinil |
| Primary Mechanism | AMPA Receptor Positive Allosteric Modulator (PAM) | AMPA Receptor PAM; cholinergic modulation[7][8][9] | Enhances membrane fluidity; modulates cholinergic & glutamatergic systems[10][11][12] | Dopamine Transporter (DAT) inhibitor; increases histamine, norepinephrine[14][16] |
| Preclinical Efficacy (Animal Models) | Improved spatial learning & retrieval (3-10 mg/kg)[18] | Reverses cognitive deficits in various models (e.g., scopolamine-induced amnesia) | Facilitates learning in healthy and brain-compromised animals[13] | Improves working memory and executive function, especially in sleep-deprived states[14] |
| Human Efficacy (Cognition) | Improved executive function & processing speed (400 mg BID) in MDD patients[6][21] | May benefit elderly patients with mild-to-moderate cognitive impairment (1500 mg/day)[7] | Mixed results in senile cognitive disorders; may improve cognitive function when impaired[13] | Mixed results in non-sleep-deprived individuals; improves attention & executive function in some studies[22] |
| Typical Human Dose | Tested up to 450 mg BID[1] | 600-1500 mg/day[8] | 1200-4800 mg/day | 100-200 mg/day |
| Key Downstream Effect | Increased BDNF mRNA in hippocampus[18] | Potentiates synaptic transmission & plasticity[8] | Restores neurotransmission through membrane effects[11] | Increases cortical catecholamine levels[17] |
Experimental Protocols and Methodologies
The cognitive-enhancing effects of these compounds are primarily evaluated using behavioral tests in animal models. The Morris Water Maze and the Novel Object Recognition test are standard assays for spatial learning and recognition memory, respectively.
Experimental Workflow: Preclinical Nootropic Evaluation
A typical workflow for assessing a novel nootropic compound in a rodent model involves several key stages, from animal habituation to behavioral testing and subsequent biochemical analysis.
Morris Water Maze (MWM) Protocol
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory in rodents.[23][24][25]
-
Apparatus: A large circular pool (e.g., 130-214 cm diameter) is filled with opaque water (21-23°C) and contains a hidden escape platform submerged ~1 cm below the surface.[24][26] The room has various distal visual cues for the animal to use for navigation.[24]
-
Procedure:
-
Acquisition Phase: For several consecutive days, animals undergo multiple trials (e.g., 4 per day). In each trial, the rodent is placed into the pool from one of four randomized start locations and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the animal fails to find it within a set time (e.g., 90 seconds), it is guided to the platform.[26][27]
-
Probe Trial: 24 hours after the final acquisition trial, the platform is removed. The animal is allowed to swim freely for a set duration (e.g., 90 seconds).[27] Memory retention is assessed by measuring the time spent in the target quadrant where the platform was previously located.[26]
-
-
Key Metrics: Escape latency during acquisition, time in target quadrant during the probe trial, and swim path length.
Novel Object Recognition (NOR) Test Protocol
The NOR test evaluates recognition memory and is based on a rodent's innate preference to explore novel objects over familiar ones.[28][29][30]
-
Apparatus: A simple open-field arena (e.g., 40 x 60 cm).[31] A set of two identical objects (familiar) and one distinct object (novel) are used.
-
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a period (e.g., 5-10 minutes) on the day before the test to reduce novelty-induced stress.[28][29]
-
Familiarization/Training Phase (T1): The animal is placed in the arena with two identical objects and allowed to explore them for a set time (e.g., 10 minutes).[28][31]
-
Test Phase (T2): After a retention interval (e.g., 1-2 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object.[29][31] The time spent exploring the novel object versus the familiar object is recorded.
-
-
Key Metric: A discrimination index, calculated as (Time with Novel - Time with Familiar) / (Total Exploration Time). A higher index indicates better recognition memory.[29]
Safety and Tolerability
The side effect profiles of these agents are a critical consideration in their development and potential use.
| Compound | Common Adverse Events | Serious Risks |
| This compound | Dizziness, nausea, feeling drunk.[1] | Well-tolerated in Phase I up to 225 mg BID (healthy volunteers) and 450 mg BID (MDD patients).[1] No major clinically relevant safety issues noted in these trials.[1] |
| Aniracetam | Generally well-tolerated.[7] | Does not appear to cause increases in liver enzymes.[7] |
| Piracetam | Almost completely devoid of adverse effects, extremely well tolerated even at high doses.[13] | Low risk profile. |
| Modafinil | Headache, anxiety, insomnia, nausea. | Low liability for addiction and dependence, though tolerance can develop with off-label use.[22] |
Conclusion
This compound is a potent AMPA receptor modulator that demonstrated clear pro-cognitive and neurotrophic effects in preclinical studies. Its mechanism, centered on enhancing glutamatergic transmission and boosting BDNF, aligns with current theories of cognition and synaptic plasticity.[2][5] However, its clinical development was unsuccessful, highlighting the common challenge of translating preclinical efficacy into clinical success.
When compared to other nootropics, this compound offers a more targeted mechanism than the broad-acting Piracetam but shares a mechanistic class with Aniracetam.[1][7][11] While Aniracetam and Piracetam have a long history of use and are generally well-tolerated, the clinical evidence for their efficacy in robust, large-scale trials remains limited or mixed.[7][13][32] Modafinil stands apart with a distinct, stimulant-like mechanism and more consistent, albeit modest, cognitive-enhancing effects, particularly in states of fatigue or sleep deprivation.[14][22]
For drug development professionals, the story of this compound underscores the potential of targeting the AMPA receptor while also serving as a cautionary tale regarding the complexities of demonstrating clinical efficacy for cognitive and affective disorders. Future research may focus on identifying patient populations that are more likely to respond to AMPA modulation or on developing compounds with refined pharmacokinetic and pharmacodynamic profiles.
References
- 1. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. AMPA receptor modulators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPA receptor potentiators as cognitive enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AMPA receptor potentiator Org 26576 modulates stress-induced transcription of BDNF isoforms in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Aniracetam used for? [synapse.patsnap.com]
- 9. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 10. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 13. Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Modafinil - Wikipedia [en.wikipedia.org]
- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 24. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cyagen.com [cyagen.com]
- 26. researchgate.net [researchgate.net]
- 27. UC Davis - Morris Water Maze [protocols.io]
- 28. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. maze.conductscience.com [maze.conductscience.com]
- 31. mmpc.org [mmpc.org]
- 32. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Navigating the Disposal of Org-26576: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Org-26576, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential safety information and a step-by-step operational plan based on general principles of chemical waste management.
Essential Safety and Handling Information
This compound is an ampakine compound that acts as a positive allosteric modulator of the AMPA receptor.[1][2][3][4] As with any potent, biologically active compound, caution should be exercised during handling and disposal to minimize exposure and environmental contamination.
Key Chemical and Physical Properties:
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂N₂O₂ | [2][3][4] |
| Molecular Weight | 204.23 g/mol | [2][4] |
| Appearance | Solid Powder | [4] |
| Solubility | DMSO: 25 mg/mL (122.41 mM) | [4] |
| Storage | Lyophilized at -20°C; in solution at -20°C for up to 1 month. | [2] |
Step-by-Step Disposal Protocol
In the absence of a specific SDS, the following procedure outlines a safe and compliant method for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be sealed to prevent dust inhalation.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Organic solvent solutions (e.g., DMSO) must be collected in a designated solvent waste container compatible with the solvent used.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Labeling and Documentation:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Maintain a log of all waste generated, including the date, amount, and responsible personnel.
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated and that incompatible waste streams are segregated.
4. Final Disposal:
-
Disposal of chemical waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the collected this compound waste.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available literature. The disposal procedure provided above is based on standard laboratory safety practices for chemical waste management.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these general guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and building trust in their operational practices.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
